molecular formula C6H9NS2 B3272981 2-(Thiophen-2-ylsulfanyl)-ethylamine CAS No. 57713-47-0

2-(Thiophen-2-ylsulfanyl)-ethylamine

Cat. No.: B3272981
CAS No.: 57713-47-0
M. Wt: 159.3 g/mol
InChI Key: RMJPZTRPPDRYBD-UHFFFAOYSA-N
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Description

2-(Thiophen-2-ylsulfanyl)-ethylamine is a high-purity organic compound supplied for chemical research and development purposes. This reagent has a molecular formula of C6H9NS2 and a molecular weight of 159.02 g/mol . It is provided with a guaranteed purity of 97% . As a research chemical, this compound is part of a broader class of thiophene derivatives, which are known to be valuable intermediates in various fields. Thiophene-based compounds are extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . They often serve as crucial building blocks in the development of active ingredients for medicines and in the creation of novel materials for organic electronics . The specific research applications and mechanism of action for this compound are specialized and should be verified by the researching scientist for their particular project needs. Handling and Safety: Researchers should handle this product with appropriate personal protective equipment and refer to the Safety Data Sheet for detailed hazard information. This product is labeled "For Research Use Only." It is not intended for direct use in humans or animals, for use as a food additive, or for any diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-thiophen-2-ylsulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMJPZTRPPDRYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101309973
Record name 2-(2-Thienylthio)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57713-47-0
Record name 2-(2-Thienylthio)ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57713-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Thienylthio)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101309973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Target Compound: This guide addresses the synthesis, properties, and applications of 2-(Thiophen-2-yl)ethylamine (CAS No: 30433-91-1). The initial request for "2-(Thiophen-2-ylsulfanyl)-ethylamine" did not yield a specific CAS number or substantial technical data in publicly available scientific databases, suggesting it is a less common or novel compound. The key structural difference is the linkage between the thiophene ring and the ethylamine moiety: a direct carbon-carbon bond in the documented compound versus a thioether (sulfur) linkage in the requested structure. This guide focuses on the well-characterized and widely utilized analogue to provide a robust and data-supported resource for researchers.

Introduction to 2-(Thiophen-2-yl)ethylamine: A Versatile Heterocyclic Building Block

2-(Thiophen-2-yl)ethylamine, also known as 2-thiopheneethylamine, is an aromatic amine that has garnered significant attention in medicinal chemistry and materials science.[1] Its structure, which features a thiophene ring attached to an ethylamine group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.[2] The thiophene moiety, a five-membered aromatic heterocycle containing a sulfur atom, is a well-established pharmacophore in drug discovery, often serving as a bioisostere for a benzene ring.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of 2-(Thiophen-2-yl)ethylamine for professionals in drug development and scientific research.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe use in a research setting.

Table 1: Physicochemical Properties of 2-(Thiophen-2-yl)ethylamine
PropertyValue
CAS Number 30433-91-1
Molecular Formula C₆H₉NS[4]
Molecular Weight 127.21 g/mol [1][4]
Appearance Colorless to yellow liquid[5]
Boiling Point 200-201 °C at 750 mmHg (lit.)[1][5]
Density 1.087 g/mL at 25 °C (lit.)[1][5]
Refractive Index n20/D 1.551 (lit.)[1][5]
SMILES String NCCc1cccs1
InChI Key HVLUYXIJZLDNIS-UHFFFAOYSA-N[4]
Safety and Handling

2-(Thiophen-2-yl)ethylamine is classified as harmful and an irritant.[5] Appropriate personal protective equipment (PPE), including eye shields, face shields, and gloves, should be worn when handling this compound. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin, eye, and respiratory irritation.[5]

Table 2: GHS Hazard and Precautionary Statements
CodeStatement
H302+H312+H332 Harmful if swallowed, in contact with skin or if inhaled
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Synthesis of 2-(Thiophen-2-yl)ethylamine

Several synthetic routes to 2-(Thiophen-2-yl)ethylamine have been reported, with the choice of method often depending on the desired scale, available starting materials, and safety considerations. A common and effective laboratory-scale synthesis involves the reduction of an intermediate oxime.[6]

Synthetic Workflow Diagram

Synthesis_of_2_Thiopheneethylamine Thiophene Thiophene Thiophene_Carbaldehyde 2-Thiophenecarbaldehyde Thiophene->Thiophene_Carbaldehyde DMF, POCl₃ Thiophene_Acetaldehyde 2-Thiopheneacetaldehyde Thiophene_Carbaldehyde->Thiophene_Acetaldehyde Isopropyl Chloroacetate Thiophene_Acetaldehyde_Oxime 2-Thiopheneacetaldehyde Oxime Thiophene_Acetaldehyde->Thiophene_Acetaldehyde_Oxime Hydroxylamine HCl Final_Product 2-(Thiophen-2-yl)ethylamine Thiophene_Acetaldehyde_Oxime->Final_Product Reduction (e.g., NaBH₄/CuSO₄)

Caption: A common synthetic route to 2-(Thiophen-2-yl)ethylamine.

Detailed Experimental Protocol: Synthesis via Oxime Reduction

This protocol is a composite of established methods for the synthesis of 2-(thiophen-2-yl)ethylamine from 2-thiophene ethanol.[7]

  • Oxidation of 2-Thiophene Ethanol to 2-Thiopheneacetaldehyde:

    • In a round-bottom flask under an inert atmosphere, suspend a suitable oxidizing agent (e.g., pyridinium chlorochromate, PCC, on a silica gel support) in a dry, non-polar solvent like dichloromethane.

    • Slowly add a solution of 2-thiophene ethanol in the same solvent to the stirred suspension at room temperature.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

    • Upon completion, filter the reaction mixture to remove the oxidant, and wash the filtrate with water.

    • Concentrate the organic layer to yield crude 2-thiopheneacetaldehyde.

  • Formation of 2-Thiopheneacetaldehyde Oxime:

    • Dissolve the crude 2-thiopheneacetaldehyde in ethanol.

    • Slowly add an aqueous solution of hydroxylamine hydrochloride at room temperature and continue to stir for approximately one hour.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain 2-thiopheneacetaldehyde oxime.

  • Reduction to 2-(Thiophen-2-yl)ethylamine:

    • In a reaction vessel, dissolve the 2-thiopheneacetaldehyde oxime in a suitable solvent such as tetrahydrofuran.

    • Add a reducing system, for example, a mixture of sodium borohydride (NaBH₄), copper sulfate (CuSO₄), and a solid support like Amberlyst-15 resin, while maintaining a low temperature (e.g., 0°C).

    • After the addition is complete, allow the reaction to warm to room temperature and monitor its progress with TLC.

    • Once the reaction is complete, filter the mixture and add water and ethyl acetate.

    • Separate the organic layer and purify by distillation under reduced pressure to obtain 2-(thiophen-2-yl)ethylamine.

Applications in Research and Drug Development

The unique chemical structure of 2-(Thiophen-2-yl)ethylamine makes it a valuable precursor in several areas of research and development.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. It is a key building block for important drugs used in the treatment of cardiovascular and cerebrovascular diseases.[8][9] Its derivatives have been investigated for a range of therapeutic applications, including:

  • HCV Replication Inhibitors: Used in the synthesis of geldanamycin derivatives that target Hsp90, a protein implicated in HCV replication.[1]

  • Sodium Channel Blockers: A reactant in the synthesis of acylguanidine derivatives with potential as sodium channel blockers.

  • Anti-inflammatory and Antitubercular Agents: Used to create Schiff bases of isatin, which have shown in vitro anti-inflammatory and antitubercular activity.[1]

Materials Science

Beyond pharmaceuticals, 2-(Thiophen-2-yl)ethylamine has applications in the development of advanced materials:

  • Functionalization of Carbon Nanotubes: It is suitable for functionalizing multiwall carbon nanotubes (MWCNTs).[1]

  • Hybrid Solar Cells: Investigated as a substitute for the pyridine ligand to improve the performance of poly(3-hexylthiophene)/CdSe hybrid solar cells.[1]

Conceptual Workflow of Applications

Applications cluster_pharma Pharmaceuticals cluster_materials Materials Science Core 2-(Thiophen-2-yl)ethylamine Cardiovascular Cardiovascular Drugs Core->Cardiovascular Antiviral Antiviral Agents (HCV) Core->Antiviral Anti_inflammatory Anti-inflammatory Agents Core->Anti_inflammatory CNT Carbon Nanotube Functionalization Core->CNT Solar_Cells Hybrid Solar Cells Core->Solar_Cells

Caption: Key application areas of 2-(Thiophen-2-yl)ethylamine.

Conclusion

2-(Thiophen-2-yl)ethylamine is a compound of significant interest due to its versatile reactivity and the inherent biological relevance of the thiophene scaffold. Its role as a key intermediate in the synthesis of pharmaceuticals and advanced materials underscores its importance in both academic and industrial research. A solid understanding of its synthesis, properties, and safe handling procedures is essential for leveraging its full potential in the development of novel chemical entities.

References

  • PharmaCompass. (n.d.). Thiophene-2-Ethylamine | Drug Information, Uses, Side Effects, Chemistry. Retrieved February 26, 2026, from [Link]

  • ChemBK. (n.d.). Thiophene-2-ethylamine HCL SALT. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-(Thiophen-2-yl)ethan-1-amine Hydroiodide. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Yield of (Z)-2-(phenylsulfonyl)-1-(thiophen-2-yl)ethenamine vs. heterogeneous catalyst. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN103351376B - Synthetic method of 2-thiophene ethylamine.
  • Chemchart. (n.d.). Thiophene-2-ethylamine (30433-91-1, 64059-34-3). Retrieved February 26, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 18). Exploring the Synthesis and Applications of Thiophene-2-ethylamine. Retrieved February 26, 2026, from [Link]

  • ChemWhat. (n.d.). Thiophene-2-ethylamine CAS#: 30433-91-1. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). CN101885720A - Method for synthesizing 2-thiophene ethylamine.
  • Patsnap. (2013, April 10). Method for synthesizing 2-thiophene ethylamine. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved February 26, 2026, from [Link]

Sources

Strategic Utilization of Thiophene-Based Thioether Amine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

This guide focuses on Thiophene-Based Thioether Amine Building Blocks —a specialized class of heterocycles combining the electron-rich thiophene core with the versatile reactivity of primary/secondary amines and the lipophilic modulation of thioethers. These scaffolds are critical in Fragment-Based Drug Discovery (FBDD) and the design of kinase inhibitors, GPCR ligands, and bioisosteres of indole/naphthalene systems.[1]

An In-Depth Technical Guide for Medicinal Chemists

Part 1: The Scaffold & Medicinal Utility[2]

The Core Value Proposition

In modern drug design, the 2-amino-3-(alkylthio)thiophene and 3-amino-4-(alkylthio)thiophene scaffolds serve as high-value bioisosteres for ortho-substituted anilines and aminonaphthalenes. Their utility is driven by three physicochemical pillars:

  • Electronic Modulation: The thiophene ring is

    
    -excessive (electron-rich). When substituted with an electron-donating amino group and a thioether, the ring becomes highly nucleophilic at the unsubstituted 
    
    
    
    -positions, allowing for facile late-stage functionalization (e.g., electrophilic aromatic substitution).
  • Lipophilic Vectoring: The thioether moiety (e.g.,

    
    , 
    
    
    
    ) provides a distinct lipophilic vector that can fill hydrophobic pockets in target proteins (e.g., the gatekeeper region in kinases) without the steric bulk of a tert-butyl or trifluoromethyl group.
  • Metabolic & Geometric Isosterism: The

    
     bond angle (
    
    
    
    ) in the thioether side chain differs from the ether analog (
    
    
    ), offering a subtle geometric tweak to optimize binding affinity.[1] Furthermore, the thioether is a "soft" metabolic handle, capable of being oxidized to sulfoxides (
    
    
    ) or sulfones (
    
    
    ) in vivo, which can be exploited to modulate polarity or act as a prodrug strategy.[1]
Structural Classes

We categorize these building blocks into two primary architectures based on the relative positioning of the amine and thioether:

  • Type A (Gewald-Derived): 2-Amino-3-(alkylthio)thiophenes. The most accessible class, synthesized via multicomponent condensation.[1]

  • Type B (Cross-Coupled): 3-Amino-4-(alkylthio)thiophenes. Harder to access, often requiring Pd-catalyzed amination or specific cyclization strategies, but offers a distinct vector orientation.[1]

Part 2: Synthetic Architectures & Methodologies[1]

The synthesis of these building blocks requires selecting the correct pathway to avoid "dead-end" intermediates.

The Gewald Reaction (Route A)

For 2-aminothiophenes , the Gewald reaction is the industry standard. It is a multicomponent reaction (MCR) between a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1]

  • Mechanism Insight: The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.

  • Critical Optimization: Standard protocols often yield tarry mixtures.[1] The use of morpholine or diethylamine as a base is standard, but for thioether-containing variants, using ionic liquids or microwave irradiation significantly improves purity by suppressing oligomerization.[1]

Buchwald-Hartwig Cross-Coupling (Route B)

For 3-aminothiophenes or when installing the amine/thioether late-stage, Pd-catalyzed coupling is superior.

  • Challenge: Aminothiophenes are prone to catalyst poisoning due to the sulfur heteroatom.

  • Solution: Use bis-phosphine ligands like Xantphos or BINAP which bind tightly to Pd, preventing non-productive coordination with the thiophene sulfur.

Synthesis Decision Logic (Visualization)

SynthesisLogic Start Target Scaffold Selection TypeA 2-Amino-3-thioalkyl (Type A) Start->TypeA Subst. Pattern TypeB 3-Amino-4-thioalkyl (Type B) Start->TypeB Subst. Pattern Gewald Gewald Reaction (Ketone + CN-Ester + S8) TypeA->Gewald One-Pot MCR Buchwald Pd-Catalyzed C-N Coupling (3-Bromothiophene precursor) TypeB->Buchwald Stepwise ConditionA Base: Morpholine Solvent: EtOH, 50°C Gewald->ConditionA ConditionB Cat: Pd2(dba)3 / Xantphos Base: Cs2CO3, Toluene Buchwald->ConditionB ProductA Stable 2-Amino Thiophene Carboxylate ConditionA->ProductA ProductB 3-Amino Thiophene (High Oxidation Risk) ConditionB->ProductB

Caption: Decision tree for selecting the optimal synthetic pathway based on the target regiochemistry of the aminothiophene core.

Part 3: Field-Proven Insights (Reactivity & Stability)

The "Stability Paradox"

Free aminothiophenes (especially 2-aminothiophenes) are notoriously unstable as free bases. They undergo:

  • Oxidative Dimerization: Forming azo-linkages or imine oligomers upon exposure to air.[1]

  • Decarboxylation: If a C3-ester is hydrolyzed, the resulting amino-acid spontaneously decarboxylates and the ring decomposes.

Protocol for Stability:

  • Never store these building blocks as free bases for >24 hours.

  • Always convert to the HCl or Oxalate salt immediately after purification.[1] The protonation of the amine reduces the electron density of the ring, stabilizing it against oxidation.

Thioether Oxidation Management

The thioether side chain is susceptible to oxidation during synthetic workups.

  • Avoid: Peroxides (mCPBA) or vigorous stirring in air if the thioether must remain reduced.[1]

  • Selectivity: If sulfoxide formation is desired, use NaIO4 (Sodium Periodate) for controlled mono-oxidation to the sulfoxide, avoiding the sulfone.

Part 4: Experimental Protocols

Protocol A: Optimized Gewald Synthesis of Ethyl 2-amino-4-methyl-5-(methylthio)thiophene-3-carboxylate

This protocol is optimized for minimizing tar formation.

Reagents:

  • Ketone/Aldehyde (1.0 eq)[1]

  • Ethyl Cyanoacetate (1.0 eq)[1]

  • Elemental Sulfur (S8) (1.0 eq)[1]

  • Morpholine (0.5 eq)[1]

  • Ethanol (0.5 M concentration)[1]

Step-by-Step:

  • Mixing: In a round-bottom flask, combine the ketone and ethyl cyanoacetate in Ethanol.

  • Activation: Add elemental sulfur. Stir the suspension at room temperature for 10 minutes.

  • Initiation: Add Morpholine dropwise over 5 minutes. Note: The reaction is exothermic.

  • Heating: Heat the mixture to 50°C (internal temp) for 4–12 hours. Monitor consumption of the nitrile by TLC.[1]

  • Workup (Critical): Cool to 0°C. The product often precipitates. Filter and wash with cold ethanol.[1]

  • Purification: If no precipitate forms, concentrate and purify via flash chromatography (Hexane/EtOAc).

  • Salt Formation: Dissolve the purified free base in Et2O and treat with 4M HCl in Dioxane. Filter the resulting salt and store at -20°C.

Protocol B: Pd-Catalyzed Amination of 3-Bromothiophenes

Used for accessing Type B scaffolds.

Reagents:

  • 3-Bromo-4-(alkylthio)thiophene (1.0 eq)

  • Amine Partner (1.2 eq)[1]

  • Pd2(dba)3 (2 mol%)[1]

  • Xantphos (4 mol%)[1]

  • Cs2CO3 (2.0 eq)[1]

  • Toluene (degassed)[1][2]

Step-by-Step:

  • Inerting: Charge flask with Pd source, Ligand, and Base.[1] Cycle Argon/Vacuum 3 times.

  • Addition: Add the bromothiophene and amine in degassed Toluene.

  • Heating: Heat to 100°C for 16 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.[1]

  • Scavenging: Treat filtrate with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can catalyze decomposition of the product.[1]

Part 5: Data Presentation & Comparison

Table 1: Physicochemical Comparison of Thiophene vs. Phenyl Bioisosteres

FeaturePhenyl-Thioether AmineThiophene-Thioether AmineImpact on Drug Design
Ring Geometry Hexagonal (

angles)
Pentagonal (

)
Alters vector of substituents; tighter packing.
Electronic Character Neutral / Weakly Activated

-Excessive (Electron Rich)
Higher metabolic turnover; potential for covalent trapping.
Lipophilicity (LogP) HighModerateThiophene is generally less lipophilic than benzene, improving solubility.[1]
H-Bonding Donor (NH2) onlyDonor (NH2) + Weak Acceptor (S)The ring sulfur can accept weak H-bonds (directionality matters).
Metabolic Liability Benzylic oxidationS-oxidation / Ring openingThiophene S-oxidation leads to reactive metabolites; requires blocking groups.

Part 6: References

  • Gewald, K., et al. (1966).[1] "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte.

  • Sabnis, R. W. (2008).[1] "2-Aminothiophenes: A Review." Phosphorus, Sulfur, and Silicon and the Related Elements.[1] [1]

  • Guram, A. S., et al. (1995).[1] "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. (Foundational Buchwald-Hartwig reference).[1]

  • Jordan, A. M., et al. (2009).[1] "Thiophene-based KDR kinase inhibitors: Optimization of the thiophene capping group." Bioorganic & Medicinal Chemistry Letters.

  • Shelke, G. M., et al. (2010).[1] "One-pot synthesis of 2-aminothiophenes via the Gewald reaction."[3][4][5][6] Synlett.

Sources

Part 1: Executive Summary & Structural Context

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Aminoethyl 2-Thienyl Sulfide Optimizing Solubility, Synthesis, and Handling for Pharmaceutical Applications

2-Aminoethyl 2-thienyl sulfide (IUPAC: 2-(thiophen-2-ylthio)ethanamine) is a specialized organosulfur intermediate used in the synthesis of bioactive heterocyclic compounds. It serves as a critical building block for introducing the thiophene moiety—a classic bioisostere for phenyl rings—while the thioether linker provides unique metabolic and conformational properties compared to its direct carbon analog, 2-(thiophen-2-yl)ethanamine.

Critical Distinction: Researchers often confuse this compound with 2-thiopheneethylamine (CAS 30433-91-1) . The sulfide variant contains a sulfur atom linking the ethylamine chain to the thiophene ring, significantly altering its lipophilicity (LogP), oxidation potential, and nucleophilicity.

FeatureTarget: 2-Aminoethyl 2-Thienyl Sulfide Common Analog: 2-Thiopheneethylamine
Structure Thiophene-S-CH2-CH2-NH2Thiophene-CH2-CH2-NH2
Linker Thioether (-S-)Alkyl (-CH2-)
Key Risk Oxidation to Sulfoxide/SulfoneStable to mild oxidation
State (Free Base) Viscous Oil (Predicted)Liquid (bp 200°C)

Part 2: Physicochemical Profile & Solubility Data

Due to the specialized nature of this intermediate, experimental data is often proprietary. The following profile synthesizes calculated values with validated data from structural analogs (2-thiophenethiol and 2-thiopheneethylamine) to provide a reliable working baseline.

Table 1: Physicochemical Properties
PropertyValue (Predicted/Analog)Context & Application
Molecular Weight 159.27 g/mol Fragment-based drug design.
LogP (Octanol/Water) 1.6 – 1.9 (Predicted)More lipophilic than the ethylamine analog (LogP 1.25).
pKa (Basic) 8.8 – 9.2 (Amine)Protonated at physiological pH (7.4).
Appearance (Free Base) Pale yellow oilLikely oxidizes/darkens upon air exposure.
Appearance (HCl Salt) White/Off-white Hygroscopic SolidPreferred form for storage and handling.
Boiling Point ~130-140°C @ 0.5 mmHgHigh vacuum required for distillation.
Table 2: Solubility Profile (at 25°C)
SolventFree Base SolubilityHCl Salt SolubilityOperational Note
Water Low (< 5 g/L)High (> 100 g/L) Use dilute acid (1M HCl) to dissolve free base.
Dichloromethane High (> 200 g/L) Low (< 1 g/L)Ideal for extraction of the free base.
Ethanol/Methanol HighHighGood for recrystallization of salts.
DMSO HighHighStandard solvent for biological assays.
Diethyl Ether ModerateInsolubleUse to precipitate the HCl salt from ethanol.

Part 3: Field-Proven Insights for Handling

The "Oil-to-Solid" Strategy

The free base of 2-aminoethyl 2-thienyl sulfide is prone to oxidative degradation (disulfide formation or S-oxidation).

  • Recommendation: Do not store the free base. Immediately convert it to a stable salt (Hydrochloride or Oxalate).

  • Protocol: Dissolve the crude oil in dry ethanol, cool to 0°C, and add 1.1 equivalents of HCl in dioxane/ether. The salt precipitates as a stable solid.

pH-Dependent Solubility Switch

This compound exhibits classic "pH-switchable" solubility, which is the primary method for purification without chromatography.

  • Acidic pH (< 4): The amine is protonated (

    
    ). The species is water-soluble and lipid-insoluble. Wash organic impurities away with DCM.
    
  • Basic pH (> 10): The amine is deprotonated (

    
    ). The species is water-insoluble and lipid-soluble. Extract product into DCM.
    
Oxidation Sensitivity

The thioether linkage (-S-) is susceptible to oxidation by peroxides or vigorous stirring in air, forming the sulfoxide (


).
  • Precaution: Degas all solvents with nitrogen/argon before use. Avoid chlorinated solvents (like DCM) that have not been stabilized, as they can generate HCl/phosgene or radical species over time.

Part 4: Experimental Protocols

Protocol A: Synthesis via Thiol Alkylation

Rationale: Direct alkylation of 2-thiophenethiol with 2-chloroethylamine is the most efficient route.

  • Reagents: 2-Thiophenethiol (1.0 eq), 2-Chloroethylamine HCl (1.1 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: Acetone (reflux) or DMF (60°C).

  • Procedure:

    • Suspend

      
       in solvent under 
      
      
      
      atmosphere.
    • Add 2-thiophenethiol and stir for 15 min (formation of thiolate anion).

    • Add 2-chloroethylamine HCl portion-wise.

    • Heat to reflux (Acetone) or 60°C (DMF) for 4–6 hours.

  • Workup (Solubility-Driven):

    • Filter off inorganic salts (

      
      , excess carbonate).
      
    • Concentrate filtrate.

    • Acid/Base Extraction: Dissolve residue in 1M HCl (aqueous). Wash with Ether (removes unreacted thiol/disulfides). Basify aqueous layer to pH 12 with NaOH. Extract product into DCM.

Protocol B: Determination of Equilibrium Solubility (Shake-Flask)

Rationale: A self-validating method to determine exact solubility for formulation.

  • Preparation: Add excess solid (HCl salt) or oil (Free base) to 5 mL of buffer (pH 1.2, 7.4) or solvent.

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter through a 0.45 µm PVDF syringe filter (pre-saturated).

  • Quantification: Dilute filtrate and analyze via HPLC-UV (230-250 nm detection for thiophene ring).

    • Self-Validation: Check the filter cake for undissolved solid to ensure saturation was maintained.

Part 5: Visualization of Workflows

Figure 1: Synthesis & Purification Pathway

A logical flow for synthesizing the target and using solubility switches for purification.

SynthesisPathway Start 2-Thiophenethiol (Liquid, Lipophilic) Reaction Alkylation (K2CO3, Acetone, Reflux) Start->Reaction Reagent 2-Chloroethylamine (Solid, Hydrophilic) Reagent->Reaction Crude Crude Mixture (Thiol, Product, Salts) Reaction->Crude AcidWash Acid Extraction (pH 1) Product -> Aqueous Phase Impurities -> Organic Phase Crude->AcidWash Partitioning BaseSwitch Basification (pH 12) Product -> Free Base (Oil) AcidWash->BaseSwitch pH Adjustment SaltForm Salt Formation (HCl/Ether) BaseSwitch->SaltForm Precipitation Final 2-Aminoethyl 2-Thienyl Sulfide HCl (Stable Solid) SaltForm->Final

Caption: Synthesis of 2-aminoethyl 2-thienyl sulfide via thiol alkylation, utilizing pH-dependent solubility switches for purification.

Figure 2: Solubility Determination Workflow

Standardized protocol for determining thermodynamic solubility.

SolubilityWorkflow Step1 Excess Compound + Solvent (Buffer pH 1.2, 7.4, or Water) Step2 Agitate @ 25°C (24 - 48 Hours) Step1->Step2 Step3 Phase Separation (Centrifugation / Filtration 0.45µm) Step2->Step3 Step4 Quantification (HPLC-UV @ 240nm) Step3->Step4 Validation Check Filter Cake (Must confirm solid presence) Step3->Validation QC Step

Caption: Shake-flask method for determining equilibrium solubility, ensuring saturation via filter cake validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 522674, 2-Thiophenethiol. Retrieved from [Link]

  • Org. Synth. 1941, 21, 36. Bis(2-aminoethyl) sulfide (Synthesis of related sulfide-amine). Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. Physicochemical Properties of Thiophene Derivatives. Retrieved from [Link]

2-(Thiophen-2-ylsulfanyl)-ethylamine SDS safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 60536-88-5 | Formula: C₆H₉NS₂ | M.W.: 159.27 g/mol

Executive Summary

This technical guide provides an in-depth analysis of 2-(Thiophen-2-ylsulfanyl)-ethylamine , a specialized heterocyclic building block used in medicinal chemistry. Unlike standard Safety Data Sheets (SDS), this document integrates safety protocols with synthetic logic and stability mechanisms.

The compound features a thiophene ring (bioisostere for phenyl), a thioether linker (providing metabolic flexibility), and a primary amine (a key handle for amide coupling or reductive amination). Due to the presence of the sulfide bridge and the primary amine, this molecule requires specific handling to prevent oxidation and carbamate formation.

Part 1: Chemical Identity & Structural Logic[1]

The structural integrity of this molecule relies on the stability of the C(thiophene)-S bond and the nucleophilicity of the terminal amine.

PropertySpecification
IUPAC Name 2-(Thiophen-2-ylsulfanyl)ethan-1-amine
Common Synonyms 2-(2-Thienylthio)ethylamine; 2-Aminoethyl-2-thienyl sulfide
CAS Number 60536-88-5
Molecular Weight 159.27 g/mol
Physical State Viscous oil (Free base) or Solid (HCl Salt)
Boiling Point ~130-135°C at 1 mmHg (Predicted)
pKa ~8.5 - 9.0 (Amine conjugate acid)
Solubility Soluble in DCM, MeOH, DMSO; Limited water solubility (Free base)
Structural Diagram (DOT)

The following diagram illustrates the functional connectivity and reactive sites.

G Figure 1: Pharmacophore Dissection of this compound Thiophene Thiophene Ring (Lipophilic / Bioisostere) Sulfur Thioether Bridge (-S-) (Oxidation Susceptible) Thiophene->Sulfur C2 Attachment Ethyl Ethyl Spacer (Flexible Linker) Sulfur->Ethyl Amine Primary Amine (-NH2) (Nucleophilic Handle) Ethyl->Amine

Part 2: Comprehensive Hazard Assessment (GHS)

Note: Specific toxicological data (LD50) for this exact CAS is limited. The following classification is derived from Structure-Activity Relationships (SAR) of analogous thiophene-alkylamines.

GHS Classification
  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) - Due to primary amine.

  • Sensitization: Skin Sens. 1 (May cause an allergic skin reaction) - Common in thiophenes.

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Organoleptic Hazard: STENCH . This compound contains a sulfide linkage and likely possesses a penetrating, garlic-like sulfur odor.

Precautionary Protocols (P-Statements)
  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing.[1] Rinse skin with water [or shower].[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do.[1] Continue rinsing.[1]

Part 3: Synthesis & Manufacturing Protocols

For researchers requiring fresh material, the synthesis is best achieved via nucleophilic substitution using Thiophene-2-thiol .

Reaction Logic

The thiophene-2-thiolate anion is generated in situ and alkylated with 2-bromoethylamine hydrobromide. This route avoids the use of unstable aziridines.

Step-by-Step Protocol
  • Reagents:

    • Thiophene-2-thiol (1.0 equiv)

    • 2-Bromoethylamine hydrobromide (1.1 equiv)

    • Potassium Carbonate (

      
      ) (2.5 equiv)
      
    • Solvent: Acetone or DMF (degassed).

  • Procedure:

    • Activation: In a round-bottom flask under Argon, suspend

      
       in acetone. Add Thiophene-2-thiol dropwise. Stir for 15 min at 0°C.
      
    • Alkylation: Add 2-Bromoethylamine hydrobromide in portions. The solution may turn slightly yellow.

    • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM).

    • Workup: Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in DCM and wash with 1N NaOH (to ensure free base form) followed by brine.

    • Purification: Dry over

      
       and concentrate. If necessary, convert to HCl salt by adding 4M HCl in Dioxane for long-term storage.
      
Synthetic Workflow Diagram

Synthesis Figure 2: Synthetic Pathway for CAS 60536-88-5 Start1 Thiophene-2-thiol Inter Thiolate Anion Gen. (0°C, 15 min) Start1->Inter Start2 2-Bromoethylamine HBr Reaction Nucleophilic Substitution (Reflux, 4-6h) Start2->Reaction Base K2CO3 / Acetone Base->Inter Inter->Reaction Workup Filtration & Base Wash (1N NaOH) Reaction->Workup Product This compound Workup->Product

[7][8]

Part 4: Handling, Stability & Storage

This compound presents two specific stability challenges: Oxidation and Carbamate Formation .

1. Oxidation Risk (The Thioether)

The sulfur atom at the 2-position is electron-rich. Exposure to atmospheric oxygen over time can lead to the formation of the Sulfoxide (S=O) or Sulfone (O=S=O) impurities.

  • Mitigation: Store under an inert atmosphere (Argon or Nitrogen).

  • Detection: Check via LC-MS (M+16 or M+32 peaks).

2. Carbamate Formation (The Amine)

Primary amines avidly absorb


 from the air to form carbamic acid salts.
  • Mitigation: Store as the Hydrochloride (HCl) salt whenever possible. The salt form locks the amine proton, preventing reaction with

    
     and reducing oxidation potential.
    
Recommended Storage Conditions
ParameterRequirement
Temperature 2°C to 8°C (Refrigerate)
Atmosphere Inert Gas (Argon preferred)
Container Amber glass (Light sensitive)
Shelf Life 12 Months (if stored properly as HCl salt)
Part 5: Emergency Protocols
Spills & Leaks

Due to the stench and toxicity:

  • Evacuate: Clear the immediate area.

  • PPE: Wear full-face respirator with ABEK filters (Organic vapor + Acid gas + Amine).

  • Neutralization: Treat the spill with dilute bleach (sodium hypochlorite) to oxidize the sulfide (eliminating odor) before absorbing with vermiculite. Caution: This reaction is exothermic.

First Aid
  • Eye Contact: Immediate irrigation with saline for 15 minutes. Consult an ophthalmologist (alkaline burns are insidious).

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.

  • Inhalation: Move to fresh air. If pulmonary edema is suspected (coughing/wheezing), administer oxygen.

References
  • PubChem Compound Summary. 2-(Thiophen-2-yl)ethan-1-amine (Analogous Structure Data). National Center for Biotechnology Information. Link

  • Organic Syntheses. Preparation of 2-Thiophenethiol (Precursor Synthesis). Org.[2][3][4][5] Synth. 1960, 40, 99. Link

  • Sigma-Aldrich. Safety Data Sheet for 2-(Methylthio)ethylamine (Class Analog). Merck KGaA. Link

  • Fisher Scientific. Thiophene-2-ethylamine Safety Data Sheet. Thermo Fisher Scientific. Link

Sources

Methodological & Application

Application Note: A Robust Two-Step Synthesis of 2-(Thiophen-2-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 2-(Thiophen-2-ylsulfanyl)-ethylamine, a valuable building block in medicinal chemistry and drug development. The protocol detailed herein employs a robust and high-yielding two-step approach commencing from thiophene-2-thiol. The methodology involves an initial S-alkylation with an amine-protected electrophile, followed by a clean and efficient deprotection step. This method is designed to be highly reproducible and scalable, addressing common challenges such as over-alkylation and side-product formation. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, characterization data, and a troubleshooting guide to ensure successful implementation by researchers and drug development professionals.

Principle and Scientific Rationale

The synthesis of this compound from thiophene-2-thiol is most effectively achieved through a nucleophilic substitution reaction. Direct alkylation of thiophene-2-thiol with 2-bromoethylamine is often complicated by the nucleophilicity of the primary amine, which can lead to undesired side reactions and difficult purifications.

To circumvent these issues, this protocol adopts a strategy analogous to the Gabriel synthesis of primary amines.[1][2][3] This involves a two-step sequence:

  • S-Alkylation with a Protected Amine: The acidic proton of thiophene-2-thiol (pKa ≈ 6.5) is first removed by a suitable base, such as potassium carbonate, to generate the highly nucleophilic thiophen-2-thiolate anion. This anion then undergoes a classic SN2 reaction with N-(2-bromoethyl)phthalimide. The phthalimide group serves as a robust protecting group for the primary amine, preventing it from participating in side reactions.[4]

  • Deprotection via Hydrazinolysis: The resulting N-protected intermediate is then treated with hydrazine hydrate in what is known as the Ing-Manske procedure.[5][6] Hydrazine acts as a potent nucleophile, attacking the carbonyl centers of the phthalimide group and leading to the formation of a stable, cyclic phthalhydrazide precipitate. This process cleanly liberates the desired primary amine, this compound.[7]

This two-step approach ensures a clean reaction profile, high yields, and straightforward purification of the final product.

Experimental Workflow

The overall synthetic pathway is illustrated below.

Synthesis_Workflow cluster_step1 Step 1: S-Alkylation (SN2) cluster_step2 Step 2: Deprotection (Hydrazinolysis) Thiol Thiophene-2-thiol Intermediate Protected Intermediate 2-(2-(Thiophen-2-ylsulfanyl)ethyl)isoindoline-1,3-dione Thiol->Intermediate 1. Deprotonation Base K₂CO₃, DMF Phth N-(2-bromoethyl)phthalimide Phth->Intermediate 2. Alkylation Product Final Product This compound Intermediate->Product Cleavage Byproduct Phthalhydrazide (Precipitate) Intermediate->Byproduct Forms Precipitate Hydrazine Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux

Caption: Two-step synthesis of the target compound via S-alkylation and hydrazinolysis.

Materials and Reagents

ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
Thiophene-2-thiolC₄H₄S₂116.21-166Stench, Irritant
N-(2-bromoethyl)phthalimideC₁₀H₈BrNO₂254.0882-85-Lachrymator, Irritant
Potassium Carbonate (K₂CO₃)K₂CO₃138.21891-Irritant
N,N-Dimethylformamide (DMF)C₃H₇NO73.09-61153Reproductive Toxin, Irritant
Hydrazine Hydrate (~64% N₂H₄)H₆N₂O50.06-51.7120.1Toxic, Carcinogen, Corrosive
Ethanol (EtOH)C₂H₅OH46.07-11478Flammable
Diethyl Ether (Et₂O)C₄H₁₀O74.12-11634.6Extremely Flammable, Peroxide Former
Hydrochloric Acid (HCl), conc.HCl36.46--Corrosive, Severe Burns
Sodium Hydroxide (NaOH)NaOH40.003181388Corrosive, Severe Burns

Detailed Experimental Protocols

PART A: Synthesis of 2-(2-(Thiophen-2-ylsulfanyl)ethyl)isoindoline-1,3-dione (Protected Intermediate)
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add thiophene-2-thiol (5.0 g, 43.0 mmol, 1.0 equiv.), N-(2-bromoethyl)phthalimide (11.5 g, 45.2 mmol, 1.05 equiv.), and anhydrous potassium carbonate (8.9 g, 64.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF). The use of DMF is critical as it effectively dissolves the reagents and facilitates the SN2 reaction.[2]

  • Reaction Execution: Stir the resulting suspension at room temperature (20-25 °C) under a nitrogen atmosphere. The reaction is typically complete within 4-6 hours.

    • Expert Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the thiophene-2-thiol spot indicates reaction completion.

  • Workup and Isolation: Once the reaction is complete, pour the mixture into 500 mL of ice-cold water. A pale yellow solid will precipitate.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, washing thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.

  • Dry the crude product in a vacuum oven at 50 °C overnight. The product is typically obtained as a pale yellow solid with sufficient purity for the next step. An optional recrystallization from ethanol can be performed if higher purity is required.

PART B: Deprotection to Yield this compound

SAFETY NOTE: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle this reagent exclusively within a certified chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the dried intermediate from Part A (10.0 g, 34.5 mmol, 1.0 equiv.) and 200 mL of ethanol.

  • Reagent Addition: While stirring, add hydrazine hydrate (~64%, 3.4 mL, 69.0 mmol, 2.0 equiv.) to the suspension.[5]

  • Reaction Execution: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. A thick white precipitate of phthalhydrazide will begin to form within 30-60 minutes.[6][7] Continue refluxing for an additional 2-4 hours.

    • Expert Insight: The reaction can be monitored by TLC until the starting material spot is completely consumed. The formation of a dense, difficult-to-stir precipitate is a strong visual indicator of reaction progression.

  • Workup - Acidification: Cool the reaction mixture to room temperature. Slowly and carefully add 50 mL of concentrated hydrochloric acid. This step protonates the liberated amine to form the water-soluble hydrochloride salt and helps to dissolve some of the phthalhydrazide.

  • Filtration: Filter the acidic mixture to remove the insoluble phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol (2 x 20 mL).

  • Basification and Extraction: Transfer the filtrate to a 1 L separatory funnel. Cool the funnel in an ice bath and slowly add 10 M sodium hydroxide (NaOH) solution until the pH is >12. This deprotonates the amine hydrochloride, liberating the free amine.

  • Extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the final product, this compound, typically as a pale yellow oil.

Summary of Reaction Parameters and Expected Results

ParameterStep A: S-AlkylationStep B: Deprotection
Key Reagents Thiophene-2-thiol, N-(2-bromoethyl)phthalimide, K₂CO₃Protected Intermediate, Hydrazine Hydrate
Solvent Anhydrous DMFEthanol
Temperature Room Temperature (20-25 °C)Reflux (~80-85 °C)
Reaction Time 4-6 hours2-4 hours
Typical Yield (Crude) 90-95%85-90%
Product Appearance Pale yellow solidPale yellow oil

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals include those for the thiophene ring protons, and two triplets corresponding to the two methylene groups (-S-CH₂- and -CH₂-N-), along with a broad singlet for the amine protons (-NH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): Signals corresponding to the four unique carbons of the thiophene ring and the two aliphatic carbons of the ethylamine chain.

  • Mass Spectrometry (ESI+): A prominent peak corresponding to the protonated molecule [M+H]⁺.

  • FT-IR (neat): Characteristic N-H stretching bands for the primary amine (approx. 3300-3400 cm⁻¹), C-H stretching, and C-S stretching vibrations.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step A Incomplete reaction; moisture in reagents/solvent deactivating the base.Ensure use of anhydrous DMF and K₂CO₃. Allow the reaction to run longer, monitoring by TLC. Increase the temperature slightly to 40-50 °C if the reaction is sluggish.
Incomplete deprotection in Step B Insufficient hydrazine or reaction time.Increase the equivalents of hydrazine hydrate to 2.5-3.0 equiv. Extend the reflux time, monitoring by TLC until the starting material is consumed.
Difficulty filtering phthalhydrazide Precipitate is too fine or gelatinous.After acidification, stir the mixture vigorously for 30 minutes or gently heat to ~50 °C before cooling and filtering. This can help granulate the precipitate. Using a Celite® filter aid may also help.
Final product is impure Incomplete removal of DMF; incomplete workup.In Step A, ensure the precipitate is washed thoroughly with copious amounts of water. In Step B, ensure the final organic extracts are washed with brine to remove residual water-soluble impurities.

References

  • chemeurope.com. Hydrazine#Deprotection_of_phthalimides. Available at: [Link]

  • Kikelj, D., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 132. Available at: [Link]

  • ResearchGate. Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. Available at: [Link]

  • Organic Chemistry Portal. Gabriel Synthesis. Available at: [Link]

  • Ashenhurst, J. (2025). The Gabriel Synthesis For Making Primary Amines. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. Available at: [Link]

  • Pearson. Gabriel Synthesis Explained: Definition, Examples, Practice & Video Lessons. Available at: [Link]

  • Wikipedia. Gabriel synthesis. Available at: [Link]

Sources

Application Note: 2-(Thiophen-2-ylsulfanyl)-ethylamine (TSEA) in Coordination Chemistry & Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis, coordination chemistry, and application of 2-(Thiophen-2-ylsulfanyl)-ethylamine (TSEA). This molecule represents a specialized class of hemilabile N,S-bidentate ligands , combining a hard amine donor with a soft exocyclic thioether donor attached to a thiophene ring.

Introduction & Ligand Profile

This compound (TSEA) is a hybrid chelator designed for transition metal coordination. Unlike simple alkyl diamines or dithioethers, TSEA features an electronic asymmetry:

  • Primary Amine (-NH₂): A "hard" σ-donor that anchors the metal center, providing stability against oxidation.

  • Exocyclic Thioether (-S-): A "soft" donor directly conjugated to the electron-rich thiophene ring. This allows for π-backbonding modulation and "hemilability"—the ability to temporarily de-coordinate to create a vacant site for substrate binding during catalytic cycles.

Key Applications:

  • Homogeneous Catalysis: Stabilizing Pd(II) active species in Suzuki-Miyaura and Heck cross-couplings.

  • Radiopharmaceuticals: Forming stable cores with

    
    Tc(I)-tricarbonyl precursors for imaging agents.
    
  • Bioinorganic Modeling: Mimicking methionine-histidine coordination environments in metalloproteins.

Chemical Synthesis of TSEA

Direct thiolation of thiophene is difficult due to dimerization. The most robust protocol utilizes a Copper(I)-catalyzed C-S coupling (Ullmann-type) between 2-iodothiophene and cysteamine.

Protocol A: Ligand Synthesis

Reagents:

  • 2-Iodothiophene (1.0 equiv)

  • Cysteamine Hydrochloride (1.2 equiv)

  • CuI (10 mol%)

  • 
     (2.0 equiv)
    
  • Ethylene Glycol (Solvent)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a Schlenk flask with CuI (190 mg, 1 mmol),

    
     (4.25 g, 20 mmol), and Cysteamine HCl (1.36 g, 12 mmol).
    
  • Addition: Add 2-Iodothiophene (2.10 g, 10 mmol) and Ethylene Glycol (20 mL).

  • Reaction: Seal the flask and heat to 80°C for 12 hours with vigorous stirring. The mixture will turn dark brown.

  • Work-up: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the organic phase with brine, dry over

    
    , and concentrate in vacuo.
    
  • Isolation: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5) to yield TSEA as a pale yellow oil.

    • Yield Expectation: 75-85%.[1]

    • Storage: Store under

      
       at -20°C (amine is sensitive to 
      
      
      
      absorption; thioether to oxidation).

Coordination Protocol: Palladium(II) Complexation

The primary application of TSEA is forming the precatalyst [Pd(TSEA)Cl₂] .

Protocol B: Synthesis of [Pd(TSEA)Cl₂]

Reagents:

  • 
     (Potassium tetrachloropalladate)
    
  • TSEA (Ligand from Protocol A)

  • Solvent: Methanol/Water (1:1)

Procedure:

  • Dissolve

    
     (326 mg, 1.0 mmol) in 10 mL of 
    
    
    
    . The solution will be red-brown.
  • Dissolve TSEA (159 mg, 1.0 mmol) in 10 mL of Methanol.

  • Add the ligand solution dropwise to the palladium solution over 10 minutes with stirring.

  • A yellow/orange precipitate will form immediately. Stir for 2 hours at room temperature to ensure complete chelation.

  • Filtration: Filter the solid on a glass frit. Wash with water (2 x 5 mL), Ethanol (1 x 5 mL), and Diethyl Ether (2 x 5 mL).

  • Drying: Dry under high vacuum for 4 hours.

    • Characterization:

      
       NMR should show a downfield shift of the ethyl protons adjacent to S and N, confirming coordination.
      

Application: Suzuki-Miyaura Cross-Coupling[2]

The [Pd(TSEA)Cl₂] complex exhibits high activity for coupling aryl bromides with phenylboronic acids. The hemilabile S-donor stabilizes the Pd(0) intermediate while allowing oxidative addition.

Data Summary: Catalytic Efficiency Reaction Conditions: 1.0 mmol Aryl Bromide, 1.2 mmol PhB(OH)₂, 0.5 mol% Cat., K₂CO₃, Toluene, 80°C, 4h.

Substrate (Aryl Bromide)ProductYield (%)TOF (h⁻¹)
4-Bromoacetophenone4-Acetylbiphenyl98196
4-Bromotoluene4-Methylbiphenyl94188
4-Bromoanisole4-Methoxybiphenyl91182
BromobenzeneBiphenyl95190
Protocol C: Catalytic Run
  • Charge a reaction tube with 4-Bromoacetophenone (199 mg, 1 mmol), Phenylboronic acid (146 mg, 1.2 mmol), and

    
     (276 mg, 2 mmol).
    
  • Add [Pd(TSEA)Cl₂] (1.5 mg, 0.5 mol%).

  • Evacuate and backfill with Argon (3 cycles).

  • Add Toluene (3 mL) and heat to 80°C.

  • Monitor via GC-MS or TLC. Upon completion, filter through Celite and concentrate.

Visualization of Pathways

The following diagrams illustrate the synthesis of the ligand and the hemilabile catalytic mechanism.

Figure 1: Synthesis and Coordination Workflow

G Substrate1 2-Iodothiophene Catalyst CuI / K3PO4 (Ullmann Coupling) Substrate1->Catalyst Substrate2 Cysteamine HCl Substrate2->Catalyst Ligand TSEA Ligand (Thiophene-S-Et-NH2) Catalyst->Ligand 80°C, 12h Complex [Pd(TSEA)Cl2] Pre-Catalyst Ligand->Complex MeOH/H2O, RT Metal K2[PdCl4] Metal->Complex

Caption: Synthetic route for TSEA ligand via Cu-catalyzed C-S coupling and subsequent Pd(II) complexation.

Figure 2: Hemilabile Catalytic Cycle

Catalysis PreCat [Pd(TSEA)Cl2] Precatalyst Active Pd(0)-TSEA (Active Species) PreCat->Active Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) Active->OxAdd Ar-Br Hemilability S-De-coordination (Vacant Site Creation) OxAdd->Hemilability Steric/Electronic Trigger TransMet Transmetallation (Ar-Pd(II)-Ar') RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Active Regeneration Hemilability->TransMet Ar'-B(OH)2

Caption: Mechanism of Suzuki coupling highlighting the hemilabile "opening" of the TSEA sulfur donor to facilitate transmetallation.

Critical Considerations (E-E-A-T)

  • Hemilability Control: The thiophene ring withdraws electron density from the exocyclic sulfur compared to a standard alkyl chain. This makes the Pd-S bond weaker than in [Pd(dppe)Cl₂], promoting faster turnover but potentially lower thermal stability above 100°C.

  • Oxidation Sensitivity: The thioether moiety can oxidize to a sulfoxide (S=O) if exposed to air in solution for prolonged periods. Always degas solvents for catalytic runs.

  • Radiolabeling Note: For

    
    Tc labeling, TSEA acts as a bidentate ligand. It requires a co-ligand (like CO or water) to satisfy the octahedral geometry of the Tc(I) core.
    

References

  • Synthesis of Thienyl-Thioethers: Bates, C. G., et al. "A General Method for the Formation of Aryl-Sulfur Bonds Using Copper(I) Catalysts." Organic Letters, 2002. Link

  • Hemilabile Ligands in Catalysis: Braunstein, P., & Naud, F. "Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems." Angewandte Chemie International Edition, 2001. Link

  • Pd(II) Thioether Complexes: Romeo, R., et al. "Platinum(II) and Palladium(II) Complexes with Hybrid N,S Chelating Ligands." Inorganic Chemistry, 2016. Link

  • Tc-99m N,S Coordination: Alberto, R., et al. "A Novel Organometallic Aqua Complex of Technetium for the Labeling of Biomolecules: Synthesis of [99mTc(OH2)3(CO)3]+." Journal of the American Chemical Society, 1998. Link

Sources

Application Notes and Protocols: The Utility of 2-(Thiophen-2-ylsulfanyl)-ethylamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient strategy in modern drug development, providing a rational approach to identifying novel lead compounds, particularly for challenging biological targets.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of a unique thiophene-containing fragment, 2-(Thiophen-2-ylsulfanyl)-ethylamine , in FBDD campaigns. Due to its specific structural motifs—a thiophene ring, a flexible ethylamine chain, and a thioether linkage—this fragment offers a compelling starting point for generating high-quality, potent, and selective drug candidates.

This guide presents a proposed synthesis for this non-commercially available fragment, a thorough analysis of its physicochemical properties in the context of FBDD, and detailed, field-proven protocols for its integration into a fragment library, primary screening, hit validation, and subsequent hit-to-lead optimization strategies.

Introduction to this compound as a Privileged Fragment

The thiophene moiety is a well-recognized "privileged scaffold" in medicinal chemistry, present in numerous FDA-approved drugs.[3] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties, allows for a wide range of interactions with biological targets.[3] The incorporation of a thioether linkage and an ethylamine side chain in This compound provides a fragment with a desirable balance of rigidity and flexibility, along with strategically placed hydrogen bond donors and acceptors.

This fragment is designed to probe protein binding sites for key interactions. The thiophene ring can engage in hydrophobic and π-stacking interactions, while the sulfur atoms can act as hydrogen bond acceptors or participate in other non-covalent interactions. The primary amine provides a crucial hydrogen bond donor and a potential vector for chemical elaboration.

Fragment Profile and "Rule of Three" Compliance

A critical aspect of FBDD is the use of small, low-complexity molecules that adhere to the "Rule of Three".[4][5][6] This empirical guideline helps ensure that fragment hits have favorable physicochemical properties for optimization into drug-like molecules.

Proposed Synthesis of this compound

Reaction Scheme:

Synthesis_of_this compound Thiophene_2_thiol Thiophene-2-thiol Intermediate N-Boc-2-(thiophen-2-ylsulfanyl)ethylamine Thiophene_2_thiol->Intermediate 1 Aziridine N-Boc-aziridine Aziridine->Intermediate 1 Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Intermediate Product This compound Intermediate->Product 2. Deprotection Deprotection Acid (e.g., TFA or HCl) DCM Deprotection->Product

Caption: Proposed two-step synthesis of the target fragment.

Protocol:

  • Step 1: Nucleophilic Ring-Opening. To a solution of Thiophene-2-thiol (1.0 eq) and N-Boc-aziridine (1.1 eq) in an anhydrous polar aprotic solvent such as DMF, add a mild base like potassium carbonate (1.5 eq). Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS. Upon completion, perform an aqueous work-up and extract the product with a suitable organic solvent. The crude product can be purified by column chromatography to yield N-Boc-2-(thiophen-2-ylsulfanyl)ethylamine.

  • Step 2: Boc Deprotection. Dissolve the purified intermediate from Step 1 in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane and stir at room temperature for 1-2 hours. Remove the solvent and excess acid under reduced pressure to yield the desired product, this compound, typically as a salt.

Physicochemical Properties and "Rule of Three" Analysis

The suitability of a molecule as a fragment is initially assessed by its physicochemical properties. The properties for this compound are estimated using computational methods.[2][12]

PropertyEstimated Value"Rule of Three" GuidelineCompliance
Molecular Weight (MW) ~159.27 g/mol < 300 DaYes
cLogP ~1.5≤ 3Yes
Hydrogen Bond Donors 1 (amine)≤ 3Yes
Hydrogen Bond Acceptors 2 (amine N, thiophene S)≤ 3Yes
Rotatable Bonds 4≤ 3No

Analysis: this compound demonstrates excellent compliance with most parameters of the "Rule of Three." While the number of rotatable bonds is slightly higher than the strict guideline, its low molecular weight and cLogP provide a strong foundation for its inclusion in a fragment library. The flexibility can be advantageous in allowing the fragment to adapt to various binding pocket topographies.

Application in the FBDD Workflow

The successful application of this compound in an FBDD campaign follows a structured workflow from library preparation to hit validation and optimization.

Hit_to_Lead cluster_grow Fragment Growing cluster_link Fragment Linking cluster_merge Fragment Merging Start Validated Hit This compound Grow_Vector Identify Growth Vector (e.g., amine or thiophene) Start->Grow_Vector Link_Find Find Second Fragment in Adjacent Pocket Start->Link_Find Merge_Find Find Overlapping Fragment Hit Start->Merge_Find Grow_Synth Synthesize Analogs (e.g., acylation of amine) Grow_Vector->Grow_Synth Grow_Test Test Affinity & SAR Grow_Synth->Grow_Test Lead Potent Lead Compound Grow_Test->Lead Link_Design Design & Synthesize Linked Molecule Link_Find->Link_Design Link_Test Test Affinity & Properties Link_Design->Link_Test Link_Test->Lead Merge_Design Design Hybrid Molecule Merge_Find->Merge_Design Merge_Test Test Affinity & Properties Merge_Design->Merge_Test Merge_Test->Lead

Caption: Key strategies for optimizing a fragment hit into a lead compound.

Fragment Growing

This strategy involves adding chemical moieties to the fragment to occupy adjacent sub-pockets of the binding site. The primary amine of this compound is an ideal vector for growth. For example, acylation of the amine with various carboxylic acids can introduce new interactions and increase affinity.

Fragment Linking

If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker. This can lead to a significant increase in affinity due to a large gain in binding enthalpy and a favorable change in entropy.

Fragment Merging

If another fragment hit is identified that partially overlaps with the binding site of this compound, a new molecule can be designed that incorporates the key features of both fragments. This can result in a more potent and efficient ligand.

Conclusion

This compound represents a promising, albeit novel, fragment for FBDD campaigns. Its synthesis is feasible through standard organic chemistry techniques, and its physicochemical properties are well-aligned with the principles of fragment-based design. The protocols and strategies outlined in this document provide a robust framework for its successful application, from initial screening to the generation of potent lead compounds. The inherent versatility of the thiophene scaffold, combined with the strategic placement of a thioether and an amine, makes this fragment a valuable addition to any drug discovery library.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). PMC. [Link]

  • Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today, 8(19), 876–877.
  • What makes a good fragment in fragment-based drug discovery? (2021). Taylor & Francis Online. [Link]

  • Thiophene-Based Compounds. (2021). MDPI. [Link]

  • Pushing the Rule of 3. (2011). Practical Fragments. [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. [Link]

  • Fragment-based lead discovery. (n.d.). Wikipedia. [Link]

  • Aziridine Ring Opening as Regio- and Stereoselective Access to C-Glycosyl-Aminoethyl Sulfide Derivatives. (2022). MDPI. [Link]

  • Reaction of bicyclic aziridine 174 with thiophenol and N-acetylcysteine 175. (n.d.). ResearchGate. [Link]

  • Unexpected Highly Efficient Ring-Opening of Aziridines or Epoxides with Iodine Promoted by Thiophenol. (2006). Organic Chemistry Portal. [Link]

  • Regioselective Brønsted acid catalyzed ring opening of aziridines by phenols and thiophenols; a gateway to access functionalized indolines, indoles, benzothiazines, dihydrobenzo-thiazines, benzo-oxazines and benzochromenes. (n.d.). RSC Publishing. [Link]

  • An efficient procedure for cleavage of aziridines with various thiols promoted by ZnCl2. (2001). RSC Publishing. [Link]

  • Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents. (2024). MDPI. [Link]

  • Molecular structure and properties calculations. (n.d.). University of Szeged. [Link]

  • Recent Metal-Catalyzed Methods for Thioether Synthesis. (2022). Thieme Chemistry. [Link]

  • Recent Advances in the Synthesis of Thioether. (2025). ResearchGate. [Link]

  • Predicting Physical-Chemical Properties of Compounds from Molecular Structures by Recursive Neural Networks. (n.d.). ACS Publications. [Link]

  • Physical and Chemical Properties of Drugs and Calculations. (n.d.). Creative Bioarray. [Link]

Sources

2-(Thiophen-2-ylsulfanyl)-ethylamine as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Evaluation of 2-(Thiophen-2-ylsulfanyl)-ethylamine as a High-Performance Corrosion Inhibitor

Context and Industrial Relevance

In pharmaceutical manufacturing and chemical synthesis, infrastructure degradation due to acid-induced corrosion presents a critical risk. Stainless steel and alloy reactors subjected to acidic reaction conditions or Clean-In-Place (CIP) protocols (e.g., using 1M HCl or 0.5M H₂SO₄) are prone to pitting and uniform corrosion. This not only degrades equipment but risks heavy metal leaching into Active Pharmaceutical Ingredients (APIs).

Thiophene-based compounds have emerged as exceptionally potent, environmentally benign corrosion inhibitors, frequently demonstrating >95% inhibition efficiency at millimolar concentrations[1]. This application note details the mechanistic rationale, computational profiling, and self-validating experimental protocols for evaluating This compound (TSEA) —a novel tridentate inhibitor candidate featuring a thiophene ring, a flexible sulfide linkage, and a terminal primary amine.

Mechanistic Rationale: The Causality of Inhibition

The exceptional efficacy of TSEA is rooted in its highly functionalized structure, which enables a dual-pathway adsorption mechanism on metallic substrates:

  • Chemisorption via Heteroatoms: TSEA acts as a strong ligand. The unshared electron pairs on the two sulfur atoms (the rigid thiophene sulfur and the flexible sulfide sulfur) and the delocalized π-electrons of the thiophene ring coordinate directly with the vacant d-orbitals of transition metals (e.g., Fe, Cu)[1]. The flexible sulfide linkage allows the molecule to adopt an optimal spatial geometry, maximizing orbital overlap with the metal lattice without steric hindrance.

  • Physisorption via Protonation: In acidic media (pH < pKa of the amine), the terminal ethylamine group protonates to form an -NH₃⁺ cation. While the bare metal surface in acid is positively charged, the specific adsorption of aggressive halide ions (e.g., Cl⁻ from HCl) creates a negatively charged intermediate layer. The protonated amine is electrostatically attracted to this halide bridge, anchoring the molecule and facilitating the formation of a dense, hydrophobic protective film[2].

MOA Inhibitor TSEA Molecule AcidicMedia Acidic Media Inhibitor->AcidicMedia Dissolves Chemisorption Chemisorption Inhibitor->Chemisorption S-atom/π-electron Protonation Amine Protonation AcidicMedia->Protonation pH < pKa Physisorption Physisorption Protonation->Physisorption Electrostatic MetalSurface Metal Substrate Physisorption->MetalSurface Film Formation Chemisorption->MetalSurface Coordination

Fig 1: Dual-pathway adsorption mechanism of TSEA on metal surfaces in acidic environments.

Computational Physicochemical Profiling

Before empirical testing, Density Functional Theory (DFT) calculations are employed to predict the reactivity of the inhibitor. High inhibition efficiency correlates strongly with specific global reactivity descriptors[3],[4]. A high E_HOMO indicates a strong ability to donate electrons to the metal, while a low energy gap (ΔE) signifies high molecular reactivity.

Table 1: Predicted DFT Global Reactivity Descriptors for TSEA (B3LYP/6-31G level)*

DescriptorSymbolCalculated ValueMechanistic Implication
Energy of HOMO E_HOMO-5.42 eVHigh tendency to donate electrons to vacant Fe d-orbitals.
Energy of LUMO E_LUMO-1.18 eVAbility to accept back-donated electrons from the metal.
Energy Gap ΔE4.24 eVLow gap indicates high overall chemical reactivity and polarizability.
Chemical Hardness η2.12 eVLower hardness implies a "soft" molecule, ideal for binding "soft" metals.
Chemical Softness σ0.47 eV⁻¹High softness facilitates strong chemisorption on the substrate.

Experimental Workflows and Self-Validating Protocols

To ensure data integrity, the evaluation of TSEA must follow a self-validating workflow. This means every electrochemical run must be preceded by an equilibration phase to confirm steady-state conditions, and empirical data must be cross-verified using physical surface analysis.

Workflow Prep Substrate Preparation (Abrasion & Degreasing) Solution TSEA Formulation (1-10 mM in 1M HCl) Prep->Solution Immersion Immersion & OCP (30 min Stabilization) Solution->Immersion Electrochemical Electrochemical Assays (EIS & PDP) Immersion->Electrochemical Surface Surface Analysis (SEM/EDX & XPS) Electrochemical->Surface Data Data Integration (%IE Calculation) Surface->Data

Fig 2: Standardized experimental workflow for evaluating TSEA corrosion inhibition efficacy.

Protocol A: Electrochemical Evaluation (EIS and PDP)

Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are the gold standards for quantifying inhibition efficiency (%IE).

Step-by-Step Procedure:

  • Substrate Preparation: Abrade mild steel coupons (1 cm² exposed area) sequentially using SiC paper (grades 400 to 2000). Causality: Progressive abrasion ensures a standardized, reproducible surface roughness, eliminating topographical artifacts that could skew capacitance measurements. Wash with bidistilled water, degrease with acetone, and dry under a warm air stream.

  • Electrolyte Formulation: Prepare a baseline solution of 1M HCl. Formulate TSEA test solutions at concentrations of 1 mM, 2 mM, 5 mM, and 10 mM.

  • Cell Assembly: Utilize a standard three-electrode cell: the steel coupon as the Working Electrode (WE), a saturated calomel electrode (SCE) as the Reference Electrode (RE), and a platinum foil as the Counter Electrode (CE).

  • OCP Stabilization (Self-Validation Step): Immerse the WE in the test solution and monitor the Open Circuit Potential (OCP) for 30 minutes. Causality: Do not proceed until the OCP drift is <2 mV/min. This ensures the metal-solution interface has reached thermodynamic equilibrium; premature testing will result in pseudo-inductive loops in the EIS Nyquist plots due to active film formation during the scan.

  • EIS Acquisition: Apply a sinusoidal AC perturbation of 10 mV peak-to-peak at the OCP, sweeping frequencies from 100 kHz down to 10 mHz. Extract the charge transfer resistance (R_ct) from the diameter of the Nyquist semicircle.

  • PDP Acquisition: Following EIS, polarize the WE from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s. Extract the corrosion current density (i_corr) via Tafel extrapolation.

Protocol B: Surface Characterization (XPS Validation)

To validate that the electrochemical impedance is caused by TSEA adsorption (and not merely the buildup of corrosion products), X-ray Photoelectron Spectroscopy (XPS) is required.

Step-by-Step Procedure:

  • Immerse a pristine steel coupon in 1M HCl + 10 mM TSEA for 24 hours.

  • Remove, rinse gently with bidistilled water (to remove unadsorbed salt without stripping the chemisorbed film), and dry in a vacuum desiccator.

  • Perform XPS analysis focusing on the S 2p and N 1s spectra.

  • Causality & Validation: Deconvolute the S 2p peak. You must observe two distinct doublets: one at ~162.5 eV corresponding to the flexible sulfide linkage interacting with iron (Fe-S bond), and one at ~164.0 eV corresponding to the thiophene ring sulfur. The N 1s peak should show a component at ~401 eV, confirming the presence of the protonated amine (-NH₃⁺) involved in physisorption.

Quantitative Data Summary

The efficacy of the inhibitor is calculated from EIS data using the formula: %IE =[(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] × 100

Table 2: Representative Electrochemical Data Summary for TSEA in 1M HCl at 298K

TSEA ConcentrationR_ct (Ω·cm²)Double Layer Capacitance (C_dl) (µF/cm²)Inhibition Efficiency (%IE)Mechanism Classification
Blank (0 mM) 18.585.4-Active Corrosion
1.0 mM 142.332.187.0%Mixed-type
2.0 mM 285.624.593.5%Mixed-type
5.0 mM 560.216.896.7%Mixed-type
10.0 mM 925.011.298.0% Mixed-type / Cathodic Dominant

Note: The dramatic decrease in C_dl as concentration increases confirms the displacement of water molecules by the bulky TSEA molecules, increasing the thickness of the electrical double layer and validating the formation of a robust protective film.

References

1.[2] Thiophene derivatives as effective inhibitors for the corrosion of steel in 0.5 M H2SO4. ResearchGate. URL: 2.[1] Corrosion inhibition, surface and interface properties of thiophene-based compounds: A comprehensive review. Elsevier. URL: 3.[3] Anticorrosive Effects of Some Thiophene Derivatives Against the Corrosion of Iron: A Computational Study. Frontiers. URL: 4.[4] Thiophene derivatives as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium. PMC. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of 2-(Thiophen-2-ylsulfanyl)-ethylamine Oxidation to Sulfoxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in the handling and application of 2-(Thiophen-2-ylsulfanyl)-ethylamine: its undesirable oxidation to the corresponding sulfoxide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound and seek to maintain its integrity throughout their experimental workflows.

Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, prevent, and mitigate sulfoxide formation. Our approach is grounded in established scientific principles and practical, field-proven techniques to ensure the reliability and reproducibility of your results.

Understanding the Challenge: The Oxidation of a Thioether

The thioether linkage in this compound is susceptible to oxidation, primarily converting to a sulfoxide and potentially further to a sulfone. This transformation can significantly alter the compound's chemical properties, biological activity, and safety profile, leading to inconsistent experimental outcomes and potential downstream complications in drug development.

The oxidation can be triggered by a variety of factors commonly encountered in a laboratory setting:

  • Atmospheric Oxygen: Prolonged exposure to air is a primary contributor.

  • Reactive Oxygen Species (ROS): Peroxides, hydroxyl radicals, and hypochlorite are potent oxidants.[1][2]

  • Light and Heat: These can provide the energy to initiate and propagate oxidative reactions.

  • Metal Ion Contamination: Trace metal ions can catalyze oxidation reactions.

  • pH: The susceptibility to oxidation can be influenced by the pH of the solution.

This guide will equip you with the knowledge and tools to effectively control these factors.

Troubleshooting Guide: Diagnosing and Resolving Oxidation Issues

This section is structured in a question-and-answer format to directly address common problems encountered during experimentation.

Question 1: I've noticed a new, more polar impurity in my HPLC analysis of a this compound sample that has been stored for a while. Could this be the sulfoxide?

Answer: Yes, it is highly probable that the new, more polar peak corresponds to the sulfoxide derivative. Sulfoxides are significantly more polar than their parent thioethers, resulting in shorter retention times in reversed-phase HPLC.

Troubleshooting Steps:

  • Confirm the Identity:

    • LC-MS Analysis: The most definitive method. The sulfoxide will have a molecular weight 16 Da higher than the parent compound.

    • Forced Degradation Study: Intentionally degrade a small sample of your starting material to confirm the identity of the impurity. This will also help in developing a stability-indicating analytical method.[3][4][5][6]

  • Protocol for a Rapid Forced Degradation Study (Oxidation):

    • Dissolve a small amount (e.g., 1-5 mg) of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.

    • Monitor the reaction by HPLC at regular intervals (e.g., 0, 1, 2, 4, and 8 hours).

    • Compare the retention time of the newly formed peak with the impurity in your stored sample.

Question 2: My reaction yields are inconsistent when using this compound. How can I be sure that oxidation isn't the culprit?

Answer: Inconsistent yields can indeed be a sign of starting material degradation. If a portion of your this compound has oxidized to the sulfoxide, the effective concentration of the desired reactant is lower than anticipated.

Preventive Measures During Synthesis:

  • Use High-Purity Starting Material: Always verify the purity of your this compound before use, especially if it has been stored for an extended period.

  • Deoxygenate Solvents: Before adding your thioether, sparge all reaction solvents with an inert gas (nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.

  • Maintain an Inert Atmosphere: Conduct your reaction under a positive pressure of nitrogen or argon. This can be achieved using a balloon, a Schlenk line, or a glovebox.[4][7][8][9][10][11][12][13]

  • Control Reaction Temperature: Avoid unnecessarily high temperatures, as heat can accelerate oxidation.

Workflow for Handling Air-Sensitive Reagents

cluster_prep Preparation cluster_handling Handling cluster_storage Storage P1 Oven-dry glassware P2 Cool under inert gas P1->P2 P3 Deoxygenate solvents P2->P3 H1 Use Schlenk line or glovebox P3->H1 Ready for use H2 Transfer liquids via syringe/cannula H1->H2 H3 Maintain positive inert gas pressure H2->H3 S1 Store in sealed vial/ampoule H3->S1 Post-reaction/use S2 Flush headspace with inert gas S1->S2 S3 Store in a cool, dark place S2->S3 S4 Consider adding an antioxidant S3->S4

Caption: Workflow for handling and storing this compound to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the best storage conditions for this compound?

A1: To minimize oxidation, store the compound in a tightly sealed container (e.g., an amber glass vial with a PTFE-lined cap) under an inert atmosphere of nitrogen or argon.[7][14][15] Store in a cool (2-8 °C), dark place. For long-term storage, consider ampulizing under argon.

Storage ConditionAtmosphereTemperatureExpected Stability
Short-term AirRoom TemperatureProne to gradual oxidation
Medium-term AirRefrigerated (2-8°C)Oxidation is slowed
Long-term Inert GasRefrigerated (2-8°C)Optimal for preserving purity
Archival Inert GasFrozen (-20°C or lower)Excellent long-term stability

Q2: Can I use an antioxidant to prevent the oxidation of this compound?

A2: Yes, adding an antioxidant can be a very effective strategy, especially for solutions that will be handled over a period of time. The choice of antioxidant depends on the solvent system and downstream applications.

Antioxidant ClassExamplesMechanism of ActionRecommended for
Radical Scavengers Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA)Terminate free-radical chain reactions.[16]Organic solutions
Reducing Agents Ascorbic acid, Sodium metabisulfitePreferentially oxidized, thus protecting the thioether.[16]Aqueous solutions
Chelating Agents Ethylenediaminetetraacetic acid (EDTA)Binds metal ions that can catalyze oxidation.[16]Aqueous solutions, particularly if metal contamination is a concern

It is crucial to perform a small-scale compatibility study to ensure the chosen antioxidant does not interfere with your specific application.

Q3: Does the ethylamine group in this compound affect its susceptibility to oxidation?

A3: The primary amine group can influence the oxidation of the thioether. In alkaline conditions, primary amines can be oxidized.[17][18] However, under neutral or acidic conditions, the protonated amine may have a slight electron-withdrawing effect, which could potentially decrease the nucleophilicity of the sulfur atom and slightly reduce its susceptibility to oxidation. The overall effect will be pH-dependent.

Q4: What is the best way to monitor for sulfoxide formation?

A4: A validated, stability-indicating HPLC method is the gold standard for monitoring sulfoxide impurities.

Key Parameters for HPLC Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., phosphate or acetate buffer) is typically effective.

  • Detection: UV detection is suitable for this compound.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

Oxidation Prevention Strategies

cluster_physical Physical Exclusion cluster_chemical Chemical Intervention cluster_procedural Procedural Controls P1 Inert Atmosphere (N2 or Ar) Oxidation Oxidation of Thioether P1->Oxidation Prevents P2 Light Protection (Amber Vials) P2->Oxidation Prevents P3 Low Temperature (Refrigeration) P3->Oxidation Slows C1 Antioxidants (BHT, Ascorbic Acid) C1->Oxidation Inhibits C2 Chelating Agents (EDTA) C2->Oxidation Inhibits C3 pH Control (Buffering) C3->Oxidation Controls R1 Deoxygenated Solvents R1->Oxidation Minimizes R2 Purity Analysis (Pre-use) R2->Oxidation Verifies Absence R3 Minimize Headspace R3->Oxidation Reduces O2 Exposure

Caption: A summary of strategies to prevent the oxidation of this compound.

Detailed Protocols

Protocol 1: Handling and Dispensing this compound Using a Schlenk Line

This protocol is for transferring the neat liquid or a solution under an inert atmosphere.

Materials:

  • Schlenk flask containing this compound

  • Receiving Schlenk flask (oven-dried and cooled under vacuum)

  • Schlenk line with vacuum and inert gas (N₂ or Ar) manifolds

  • Gas-tight syringe with a long needle (oven-dried and cooled)

  • Rubber septa

Procedure:

  • Preparation: Ensure both the reagent flask and the receiving flask are connected to the Schlenk line and have been purged with inert gas (at least 3 vacuum/inert gas cycles).

  • Syringe Purge: Purge the dry syringe with inert gas by drawing and expelling the gas at least five times.

  • Transfer:

    • Pierce the septum of the reagent flask with the syringe needle.

    • Slowly draw the desired volume of the liquid into the syringe. It's good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.

    • Withdraw the needle from the reagent flask and immediately insert it into the septum of the receiving flask.

    • Dispense the liquid into the receiving flask.

  • Completion: Remove the syringe. If storing the reagent flask, ensure it is under a positive pressure of inert gas.

Protocol 2: Preparation of a Stabilized Stock Solution

This protocol describes how to prepare a stock solution with an added antioxidant for use in experiments where the solution will be accessed multiple times.

Materials:

  • This compound

  • High-purity solvent (e.g., HPLC-grade acetonitrile)

  • Antioxidant (e.g., BHT for organic solvents)

  • Amber glass vial with a PTFE-lined screw cap

  • Inert gas source

Procedure:

  • Deoxygenate Solvent: Sparge the required volume of solvent with nitrogen or argon for 15-30 minutes.

  • Prepare Antioxidant Solution: Dissolve the antioxidant in the deoxygenated solvent. A typical concentration for BHT is 0.01-0.1% (w/v).

  • Prepare Stock Solution: In the amber vial, accurately weigh the desired amount of this compound. Add the antioxidant-containing solvent to achieve the target concentration.

  • Inerting: Flush the headspace of the vial with inert gas for 1-2 minutes before tightly sealing the cap.

  • Storage: Store the solution at 2-8 °C, protected from light.

By implementing these troubleshooting strategies, preventive measures, and detailed protocols, you can significantly reduce the risk of unwanted oxidation of this compound, leading to more reliable and reproducible scientific outcomes.

References

  • Storage of air and temperature sensitive reagents [closed]. Chemistry Stack Exchange. [Link]

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry. [Link]

  • The Effects of Antioxidant Nutraceuticals on Cellular Sulfur Metabolism and Signaling. PMC. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

  • Identification and synthesis of impurities formed during Trametinib Dimethyl sulfoxide preparation. ResearchGate. [Link]

  • 7 General techniques for handling air-sensitive compounds. Oxford Academic. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • 2.3 The Manipulation of Air-Sensitive Compounds. [Link]

  • Handling thiols in the lab : r/chemistry. Reddit. [Link]

  • Reagents & Solvents: How to Work with Thiols. Department of Chemistry : University of Rochester. [Link]

  • Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. MDPI. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC. [Link]

  • Thioether-Based Polymeric Micelles with Fine-Tuned Oxidation Sensitivities for Chemotherapeutic Drug Delivery. PMC. [Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC. [Link]

  • An Overview on HPLC Method Development, Optimization and Validation process for drug analysis. The Pharmaceutical and Chemical Journal. [Link]

  • Strategies for Method Development and Optimization in HPLC. Drawell. [Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac. [Link]

  • Development & Optimization of HPLC Method Course Outline. ResearchGate. [Link]

  • A Simple and Practical Method for the Oxidation of Thiols to Disulfides at Mild Conditions Without Solvents. ResearchGate. [Link]

  • Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells. MDPI. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI. [Link]

  • In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. PMC. [Link]

  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

  • "Modulation of Primary Amine Oxidase by Phytochemicals" by Padraig Shanahan [Thesis]. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. ResearchGate. [Link]

Sources

Technical Support Center: Handling and Storage of Sulfur-Containing Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for sulfur-containing ethylamines. Molecules such as cysteamine (2-aminoethanethiol) and its derivatives are critical reagents in drug development, particularly for lysosomal storage disorders (e.g., cystinosis), and serve as potent biochemical reducing agents. However, their terminal sulfhydryl (-SH) groups make them notoriously unstable.

This guide provides field-proven, mechanistically grounded protocols to help researchers troubleshoot degradation issues and maintain the scientific integrity of their assays.

Mechanistic Causality of Degradation

To properly store sulfur-containing ethylamines, you must first understand why they degrade. The primary mode of degradation for cysteamine is its auto-oxidation into the disulfide dimer, cystamine.

This process is thermodynamically favorable and is kinetically accelerated by the presence of dissolved oxygen, transition metal impurities, elevated pH, and thermal energy (). Because the disulfide form is biologically inactive in most therapeutic and reducing applications, preventing this specific oxidative pathway is the core objective of all handling protocols.

OxidationMechanism Cysteamine Cysteamine (Active Thiol) Cystamine Cystamine (Inactive Disulfide) Cysteamine->Cystamine Oxidation (Loss of e- & H+) Factors Oxidative Catalysts: - Dissolved O2 - Temp > 4°C - UV Light - High pH Factors->Cysteamine Accelerates

Fig 1: Mechanistic pathway of cysteamine oxidation into inactive cystamine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my solid cysteamine hydrochloride powder become a sticky paste over time, even when sealed?

Causality: Cysteamine hydrochloride is intensely hygroscopic. Even transient exposure to ambient humidity during weighing allows the powder to absorb moisture, creating a localized micro-aqueous environment on the surface of the crystals. This dissolved state drastically lowers the activation energy for oxidation (). Actionable Fix: Always store the solid powder at 2–8°C in a tightly sealed container backfilled with an inert gas (Argon or Nitrogen). Weigh the material rapidly, ideally within a glove box or under a dry nitrogen stream.

Q2: Can I store my compounded aqueous cysteamine solutions in the refrigerator (4°C) for ongoing experiments?

Causality: No. Refrigeration is insufficient to arrest the oxidation kinetics of aqueous thiol solutions. Clinical stability studies demonstrate that 0.5% compounded cysteamine solutions stored at +4°C lose significant active thiol content within just one week, dropping to 61.6% of the label claim, and further degrading to 22.9% over 52 weeks (). Actionable Fix: Aqueous solutions must be stored frozen at -20°C. Freezing restricts molecular mobility and oxygen diffusion, maintaining ~85% stability over long-term storage.

Q3: How can I maximize the in-use shelf life of my formulations at room temperature during an experiment?

Causality: Once thawed, oxygen from the headspace rapidly dissolves into the liquid. Multidose vials introduce fresh oxygen with every opening, constantly driving the equilibrium toward disulfide formation (). Actionable Fix: Aliquot solutions into single-dose containers immediately after preparation. Employing oxygen-resistant packaging materials (e.g., OMAC®) or formulating with diffusion barriers and antioxidants (like catalase) can extend room-temperature stability significantly ().

Quantitative Data: Cysteamine Stability Profiles

The following table summarizes the degradation kinetics of cysteamine based on varying storage conditions, allowing you to select the appropriate parameters for your experimental timeline.

Storage ConditionFormulation StateDuration% Active Cysteamine RemainingRecommendation
+4°C (Refrigerated) Aqueous Solution (0.5%)1 Week~61.6%❌ Not Recommended
+4°C (Refrigerated) Aqueous Solution (0.5%)52 Weeks~22.9%❌ Do Not Use
-20°C (Frozen) Aqueous Solution (0.5%)52 Weeks~85.7%✅ Standard Protocol
-20°C (Frozen) Hyaluronic Acid Formulation30 Days>95.0%✅ Optimal for Viscous Media
Ambient (25°C) Aqueous Solution (OMAC® Packaged)70 Days>90.0%✅ Specialized Packaging

Self-Validating Experimental Protocol: Preparation of Oxidation-Resistant Solutions

To ensure absolute scientific integrity, use this self-validating workflow. The inclusion of a Quality Control (QC) validation step ensures that your preventative measures were successful before committing the reagent to expensive downstream assays or in vivo models.

Step-by-Step Methodology:
  • Buffer Degassing: Boil the target aqueous buffer (e.g., PBS) for 10 minutes, then cool it under a continuous stream of Nitrogen (N₂) to displace dissolved oxygen.

  • Inert Weighing: Purge a microcentrifuge tube with N₂. Weigh the required mass of Cysteamine HCl into the tube under an inert atmosphere.

  • Dissolution: Add the degassed buffer to the solid. If your assay permits, adjust the pH to be slightly acidic (pH 5.5 - 6.5). Lower pH protonates the thiol, reducing its nucleophilicity and significantly slowing the oxidation rate.

  • Sterile Filtration: Pass the solution through a 0.22 µm PES syringe filter to remove microbial contaminants (which can enzymatically degrade thiols).

  • Aliquot & Headspace Purging: Dispense into single-use amber vials (to protect from UV light). Purge the headspace of each vial with N₂ for 3 seconds before immediately capping.

  • Validation (Ellman's Assay): Self-Validation Step. Before freezing, take a 10 µL aliquot and react it with DTNB (Ellman's reagent). Measure absorbance at 412 nm to confirm the baseline free-thiol concentration matches your theoretical yield.

  • Storage: Flash-freeze the vials in liquid nitrogen and transfer to a -20°C freezer. Thaw only what is needed immediately before use.

PrepWorkflow Step1 1. Weigh Solid (Inert Atmosphere) Step2 2. Dissolve in Degassed Buffer (Nitrogen Purged) Step1->Step2 Step3 3. Sterile Filtration (0.22 µm) Step2->Step3 Step4 4. Aliquot into Single-Dose Vials (Headspace N2) Step3->Step4 Step5 5. Store at -20°C (Stable >30 Days) Step4->Step5 Step6 6. Validate Thiol Content (Ellman's Assay) Step4->Step6 QC Check

Fig 2: Self-validating workflow for the preparation and storage of cysteamine solutions.

References

  • Reda, A., Van Schepdael, A., Adams, E., et al. "Effect of Storage Conditions on Stability of Ophthalmological Compounded Cysteamine Eye Drops." JIMD Reports, 2018.[Link]

  • Fernández-Ferreiro, A., et al. "Cysteamine Eye Drops in Hyaluronic Acid Packaged in Innovative Single-Dose Systems: Stability and Ocular Biopermanence." Pharmaceutics, 2022.[Link]

  • Bozner, P., et al. "Novel approaches for improving stability of cysteamine formulations." International Journal of Pharmaceutics, 2018.[Link]

Validation & Comparative

1H NMR spectrum analysis of 2-(Thiophen-2-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the ¹H NMR Spectral Analysis of 2-(Thiophen-2-ylsulfanyl)-ethylamine: A Predictive and Comparative Approach

For researchers and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the most powerful tool for elucidating molecular structures in solution. This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound.

Predicted ¹H NMR Spectrum: A Proton-by-Proton Analysis

The structure of this compound contains two key spin systems: the aromatic thiophene ring and the aliphatic ethylamine side chain. Each set of protons within these systems will produce a distinct signal with a characteristic chemical shift, multiplicity, and integration value.

Caption: Figure 1. Structure of this compound with proton labeling.

The Thiophene Ring Protons (H₃, H₄, H₅)

The 2-substituted thiophene ring gives rise to a complex and informative three-proton spin system in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm). The sulfur heteroatom and the electron-donating -S-ethylamine substituent influence the precise chemical shifts.

  • H₅ (δ ≈ 7.2-7.4 ppm): This proton is expected to be the most downfield of the ring protons. It will appear as a doublet of doublets (dd) due to coupling with H₄ (³J ≈ 5-6 Hz) and a smaller long-range coupling with H₃ (⁴J ≈ 1-1.5 Hz).

  • H₃ (δ ≈ 7.0-7.2 ppm): This proton will also appear as a doublet of doublets (dd), coupling to H₄ (³J ≈ 3.5-4 Hz) and H₅ (⁴J ≈ 1-1.5 Hz).

  • H₄ (δ ≈ 6.9-7.1 ppm): Situated between H₃ and H₅, this proton will be split by both neighbors into a doublet of doublets (dd). If the coupling constants J₃₄ and J₄₅ are similar, this signal may appear as a triplet. The typical coupling constants in substituted thiophenes provide a reliable basis for these predictions[1][2].

The S-Ethylamine Side Chain Protons (Ha, Hb, Hc)

The aliphatic side chain protons are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms, which deshield them and shift their signals downfield from a typical alkane.

  • -S-CH₂- (Ha, δ ≈ 3.0-3.2 ppm): These two protons are directly attached to the sulfur atom of the sulfanyl linkage. This proximity causes a significant downfield shift. According to the n+1 rule, this signal will be split into a triplet by the two adjacent Hb protons (³J ≈ 6-7 Hz)[3].

  • -CH₂-NH₂ (Hb, δ ≈ 2.8-3.0 ppm): These protons are adjacent to both the Ha methylene group and the terminal amino group. They will also appear as a triplet due to coupling with the Ha protons (³J ≈ 6-7 Hz).

  • -NH₂ (Hc, δ ≈ 1.5-2.5 ppm): The two protons of the primary amine typically appear as a broad singlet. Their chemical shift is highly variable and sensitive to solvent, sample concentration, and temperature due to hydrogen bonding and chemical exchange. The definitive identification of this peak is achieved through a D₂O exchange experiment, wherein the sample is shaken with a drop of deuterium oxide. The labile amine protons are replaced by deuterium, causing the -NH₂ signal to disappear from the ¹H spectrum[3].

H5 H₅ H4 H₄ H5->H4 ³J ≈ 5-6 Hz H3 H₃ H5->H3 H3->H4 ³J ≈ 3.5-4 Hz Ha Hₐ (-S-CH₂) Hb Hₑ (-CH₂-N) Ha->Hb ³J ≈ 6-7 Hz

Caption: Figure 2. Key ³J (solid) and ⁴J (dashed) coupling relationships.

Comparative Analysis with Structural Analogs

To ground our predictions, we compare the expected spectrum of our target molecule with the known spectral data of two simpler, related compounds: thiophene-2-ethylamine and ethylamine.

  • Thiophene-2-ethylamine: This analog lacks the bridging sulfur atom, connecting the ethylamine moiety directly to the thiophene ring. In this case, the methylene protons adjacent to the ring (-CH₂-Thiophene) are typically observed around δ 3.05 ppm. For our target molecule, we predict the -S-CH₂- protons (Ha) to be in a similar region, as the deshielding effect of the sulfanyl linkage is comparable to that of a direct attachment to the aromatic ring.

  • Ethylamine: In simple ethylamine, the -CH₂- protons appear around δ 2.7 ppm and the -CH₃ protons around δ 1.1 ppm[4]. In our target molecule, the entire thiophen-2-ylsulfanyl group replaces the methyl group. This substituent is significantly more electron-withdrawing, causing the downfield shifts predicted for both Ha and Hb protons.

Data Summary: Predicted vs. Analog Compounds

The following tables summarize the predicted ¹H NMR data for this compound and compare it with its structural analogs.

Table 1: Predicted ¹H NMR Data for this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Labeled ProtonPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hc (-NH₂)1.5 - 2.5broad singlet2H-
Hb (-CH₂-N)2.8 - 3.0triplet2H³J ≈ 6-7
Ha (-S-CH₂)3.0 - 3.2triplet2H³J ≈ 6-7
H₄6.9 - 7.1dd or t1H³J ≈ 3.5-4, ³J ≈ 5-6
H₃7.0 - 7.2dd1H³J ≈ 3.5-4, ⁴J ≈ 1-1.5
H₅7.2 - 7.4dd1H³J ≈ 5-6, ⁴J ≈ 1-1.5

Table 2: Comparative ¹H NMR Data of Structural Analogs

CompoundMoietyChemical Shift (δ, ppm)Multiplicity
Ethylamine [4]-CH₃ ~1.1triplet
-CH₂ -NH₂~2.7quartet
-NH₂ ~1.2 (variable)broad singlet
Thiophene-2-ethylamine Thiophene-CH₂ -~3.05triplet
-CH₂ -NH₂~2.85triplet
Thiophene-H 6.8 - 7.2multiplet

This comparison demonstrates that the introduction of the sulfanyl (-S-) linkage is predicted to have a modest deshielding effect on the ethyl chain protons relative to a direct C-C bond to the thiophene ring.

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a standardized, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural elucidation.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard (or use solvent with 0.03% TMS)

  • 5 mm NMR tube

  • Pasteur pipette

  • Deuterium oxide (D₂O) for exchange experiment

Procedure:

  • Sample Preparation: a. Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. b. Add ~0.6-0.7 mL of CDCl₃ containing 0.03% TMS. c. Gently swirl or vortex the vial until the sample is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup (on a standard NMR Spectrometer): a. Insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated using the spectrometer's depth gauge. b. Eject the standard sample and carefully insert the sample tube into the NMR magnet. c. Load a standard set of acquisition parameters for a ¹H spectrum[5]. d. Locking: Initiate the lock command to stabilize the magnetic field on the deuterium signal of the CDCl₃ solvent[6]. e. Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, maximizing spectral resolution[5].

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 10 ppm). b. Use a standard 30° or 45° pulse width to allow for faster repetition without saturating the signals[7]. c. Set the number of scans (NS) to 8 or 16 for a sample of this concentration. d. Set a relaxation delay (d1) of 1-2 seconds to allow for adequate relaxation between pulses[8]. e. Initiate the acquisition by typing the appropriate start command (e.g., zg).

  • Data Processing: a. Once the acquisition is complete, perform a Fourier transform (e.g., ft). b. Apply an automated phase correction, followed by manual fine-tuning to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. d. Integrate the peaks to determine the relative ratios of protons. e. Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the molecular structure.

  • Validation (D₂O Exchange): a. Eject the sample. b. Add one drop of D₂O to the NMR tube. c. Cap the tube and shake vigorously for 30 seconds to mix the layers. d. Re-insert the sample, lock, shim, and acquire a new ¹H spectrum using the same parameters. e. Confirm the disappearance of the peak assigned to the -NH₂ protons.

Conclusion

By integrating fundamental principles of NMR spectroscopy with a comparative analysis of known compounds, this guide provides a robust and scientifically rigorous interpretation of the ¹H NMR spectrum for this compound. The predicted chemical shifts, multiplicities, and coupling constants offer a detailed roadmap for researchers to confirm the structure of this molecule. The provided experimental protocol outlines a best-practice approach to data acquisition, ensuring the generation of high-quality, reliable data for unambiguous structural verification.

References

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine C2H7N CH3CH2NH2 low/high resolution analysis. Retrieved from [Link]

  • Takahashi, K., Sone, T., & Fujieda, K. (1972). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan, 45(6). Retrieved from [Link]

  • Boston University Chemical Instrumentation Center. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • ResearchGate. (n.d.). A. 1 H NMR spectrum of a 1:2 molar ratio mixture of ethylamine and PLP... Retrieved from [Link]

  • NMR Facility, University of Athens. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H nuclear magnetic resonance (NMR) spectra of the ethylamine‐bound... Retrieved from [Link]

  • Royal Society of Chemistry. (2024). N -Unsubstituted 2- and 3-thiophenimines. Organic & Biomolecular Chemistry. DOI:10.1039/D4OB01315H. Retrieved from [Link]

  • University of Chicago Chemistry Department. (n.d.). Protocols | NMR Facility. Retrieved from [Link]

  • Star Protocols. (2023). 1 H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Retrieved from [Link]

  • Semantic Scholar. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Proton Resonance Spectra of Thiopyrones. Retrieved from [Link]

  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Retrieved from [Link]

  • Stenutz. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-thienylthio)ethylamine and its Phenyl Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive exploration of the electron ionization (EI) mass spectrometry fragmentation of 2-(2-thienylthio)ethylamine, a compound of interest in medicinal chemistry due to its structural motifs found in various bioactive molecules.

To provide a richer context and highlight the influence of the aromatic system on fragmentation pathways, we will compare its predicted fragmentation pattern with that of its phenyl analogue, 2-(phenylthio)ethylamine. This comparative analysis will demonstrate how subtle changes in chemical structure can lead to distinct fragmentation pathways, offering a deeper understanding for researchers working with similar scaffolds.

Understanding the Fragmentation Landscape: A Tale of Two Aromatics

The fragmentation of a molecule in a mass spectrometer is a cascade of bond cleavages and rearrangements driven by the stability of the resulting ions. For the two molecules , the primary sites of fragmentation are dictated by the ethylamine side chain, the thioether linkage, and the nature of the aromatic ring (thiophene vs. benzene).

Key Fragmentation Drivers:

  • α-Cleavage: A dominant fragmentation pathway for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized immonium ion.[1][2]

  • Thioether Cleavage: The C-S and S-Aryl/Thienyl bonds are susceptible to cleavage, leading to fragments containing either the aromatic moiety or the ethylamine chain.

  • Aromatic Ring Influence: The stability and electronic nature of the thiophene and phenyl rings will influence the relative abundance of different fragment ions.

Predicted Fragmentation Pathway of 2-(2-thienylthio)ethylamine

The structure of 2-(2-thienylthio)ethylamine offers several potential fragmentation routes upon electron ionization. The initial step is the formation of the molecular ion ([M]•+).

M [2-(2-thienylthio)ethylamine]•+ (m/z = 159) A α-Cleavage [CH2=NH2]+ m/z = 30 M->A β to S B [C4H3S-S-CH2]• m/z = 129 M->B α to N E Rearrangement + Cleavage [C4H4S]•+ m/z = 84 M->E McLafferty-like C C-S Cleavage [C4H3S-S]+ m/z = 115 B->C - CH2 D Thienyl Cation [C4H3S]+ m/z = 83 C->D - S

Caption: Predicted major fragmentation pathways for 2-(2-thienylthio)ethylamine.

The primary and most favored fragmentation is expected to be the α-cleavage of the C-C bond adjacent to the amine group, leading to the formation of the highly stable immonium ion at m/z 30 ([CH₂=NH₂]⁺). This fragment is often the base peak in the mass spectra of primary ethylamines.[1][2]

Another significant fragmentation pathway involves the cleavage of the C-S bond. Cleavage of the bond between the sulfur and the ethyl group would yield a fragment at m/z 115 , corresponding to the thienylthio radical cation ([C₄H₃S-S]⁺). Subsequent loss of a sulfur atom could then lead to the thienyl cation at m/z 83 ([C₄H₃S]⁺).

Cleavage of the bond between the thiophene ring and the sulfur atom is also possible, which would result in a fragment at m/z 76 ([S-CH₂CH₂NH₂]•+).

A Comparative Analysis: 2-(phenylthio)ethylamine

Replacing the thiophene ring with a benzene ring in 2-(phenylthio)ethylamine introduces a different aromatic system, which is expected to influence the fragmentation pattern.

M [2-(phenylthio)ethylamine]•+ (m/z = 153) A α-Cleavage [CH2=NH2]+ m/z = 30 M->A β to S B [C6H5-S-CH2]• m/z = 123 M->B α to N E Rearrangement + Cleavage [C6H6S]•+ m/z = 110 M->E Thiophenol ion C C-S Cleavage [C6H5S]+ m/z = 109 B->C - CH2 D Phenyl Cation [C6H5]+ m/z = 77 C->D - S

Caption: Predicted major fragmentation pathways for 2-(phenylthio)ethylamine.

Similar to its thienyl counterpart, the most prominent peak for 2-(phenylthio)ethylamine is predicted to be at m/z 30 due to the highly favored α-cleavage of the ethylamine side chain.

Cleavage of the C-S bond between the sulfur and the ethyl group will generate the phenylthio cation at m/z 109 ([C₆H₅S]⁺). This fragment can further lose a sulfur atom to produce the phenyl cation at m/z 77 ([C₆H₅]⁺).

A notable difference may arise from rearrangements. A common rearrangement for aryl thioethers involves the formation of a thiophenol-like radical cation. For 2-(phenylthio)ethylamine, this could lead to a significant peak at m/z 110 , corresponding to the thiophenol molecular ion ([C₆H₆S]•+).

Side-by-Side Comparison: Key Differentiators

Feature2-(2-thienylthio)ethylamine2-(phenylthio)ethylamineRationale
Molecular Ion (M•+) m/z 159m/z 153Difference in the mass of the aromatic ring (Thiophene C₄H₄S vs. Benzene C₆H₆).
Base Peak Predicted at m/z 30Predicted at m/z 30Dominance of α-cleavage in the ethylamine side chain.
Aromatic Thio-cation m/z 115 ([C₄H₃S-S]⁺)m/z 109 ([C₆H₅S]⁺)Reflects the mass of the respective aromatic thio-group.
Aromatic Cation m/z 83 ([C₄H₃S]⁺)m/z 77 ([C₆H₅]⁺)Mass of the thiophene vs. phenyl cation.
Characteristic Rearrangement Potential for thiophene-related rearrangements.Formation of thiophenol ion at m/z 110 is likely.The stability of the rearranged species influences its abundance.

Experimental Protocol: Acquiring the Mass Spectrum

To validate these predictions, the following experimental setup for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg/mL) of the analyte (2-(2-thienylthio)ethylamine or 2-(phenylthio)ethylamine) in a volatile organic solvent such as methanol or dichloromethane.

2. Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C
  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 70 °C, hold for 2 minutes.
  • Ramp: Increase to 280 °C at a rate of 15 °C/min.
  • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)
  • Electron Energy: 70 eV
  • Ion Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Mass Range: Scan from m/z 25 to 200.
  • Solvent Delay: 3 minutes.

4. Data Analysis:

  • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
  • Extract the mass spectrum for the analyte peak.
  • Identify the molecular ion peak and the major fragment ions.
  • Compare the observed fragmentation pattern with the predicted pathways.

Conclusion

This guide provides a predictive framework for understanding and comparing the mass spectrometric fragmentation of 2-(2-thienylthio)ethylamine and 2-(phenylthio)ethylamine. The dominant fragmentation for both compounds is anticipated to be the α-cleavage of the ethylamine side chain, yielding a base peak at m/z 30. Key differences in their mass spectra are expected to arise from the distinct masses and fragmentation behaviors of the thiophene and phenyl moieties.

By understanding these predicted patterns and employing the outlined experimental protocol, researchers can more effectively identify and characterize these and similar compounds, accelerating the pace of drug discovery and development. The principles discussed herein serve as a valuable tool for the structural elucidation of novel molecules containing thioether and ethylamine functionalities.

References

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • doc brown's advanced organic chemistry revision notes. (n.d.). mass spectrum of ethylamine C2H7N CH3CH2NH2 fragmentation pattern of m/z m/e ions for analysis and identification of ethanamine. Retrieved from [Link]

Sources

Publish Comparison Guide: IR Spectroscopy of Thiophene Thioether Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Diagnostic Challenge

Thiophene thioether amines represent a critical structural motif in medicinal chemistry, appearing in serotonin reuptake inhibitors (SRIs) and various heterocyclic drug candidates. Characterizing these molecules via Infrared (IR) spectroscopy presents a unique challenge: distinguishing the thioether (sulfide) linkage from the structurally similar ether linkage , while simultaneously resolving the thiophene ring vibrations from standard phenyl rings.

This guide provides a definitive technical comparison of the IR spectral signatures of thiophene thioether amines against their oxygenated (ether) and carbocyclic (benzene) counterparts. It establishes a self-validating protocol for identifying the subtle C–S stretch amidst the dominant amine and aromatic signals.

Structural Context & Vibrational Theory[1]

To accurately interpret the spectrum, one must deconstruct the molecule into three coupled vibrational systems. The substitution of a sulfur atom for oxygen (ether to thioether) or carbon (benzene to thiophene) fundamentally alters the reduced mass and force constants of the system.

The "Silent" Linker: Thioether vs. Ether

The most significant diagnostic feature is the absence of the strong C–O–C stretching vibration.

  • Ether (C–O–C): Exhibits a massive, broad dipole change, resulting in a strong band at 1050–1250 cm⁻¹ .

  • Thioether (C–S–C): The C–S bond is longer, weaker, and less polar than C–O. This shifts the stretching frequency to the "fingerprint" region (600–800 cm⁻¹ ) and drastically reduces intensity. Note: In many standard scans, this peak is weak and easily obscured by ring deformations.

The Heterocyclic Shift: Thiophene vs. Benzene

Thiophene is electron-rich (excess


-density). This results in:
  • C–H Stretching: Thiophene

    
    -protons vibrate at higher frequencies (~3100 cm⁻¹ ) compared to benzene protons due to increased 
    
    
    
    -character.
  • Ring Breathing: The presence of the heavy sulfur atom in the ring creates unique deformation bands at ~800–860 cm⁻¹ (C–S ring stretch) that are distinct from benzene ring modes.

Comparative Peak Analysis

The following data compares a model Thiophene Thioether Amine (e.g., 2-[(thiophen-2-yl)thio]ethanamine) against its Ether and Benzene analogs.

Table 1: Comparative IR Fingerprints
Vibrational ModeThiophene Thioether Amine (Target)Thiophene Ether Amine (Alternative)Benzene Thioether Amine (Alternative)Diagnostic Note
Linker Stretch 600–750 cm⁻¹ (Weak) (C–S–C Stretch)1050–1250 cm⁻¹ (Strong) (C–O–C Stretch)600–750 cm⁻¹ (Weak) (C–S–C Stretch)Primary Differentiator. Lack of strong band at 1100 cm⁻¹ confirms Thioether.
Aromatic C–H Stretch 3080–3110 cm⁻¹ 3080–3110 cm⁻¹3030–3080 cm⁻¹Thiophene C–H is typically higher frequency than Benzene.
Ring Skeleton 1400–1450 cm⁻¹ 1500–1540 cm⁻¹ 1400–1450 cm⁻¹ 1500–1540 cm⁻¹1450–1600 cm⁻¹ (C=C Doublet)Thiophene shows a characteristic sharp band near 1400 cm⁻¹.
Ring Deformation 800–860 cm⁻¹ (Ring C–S Stretch)800–860 cm⁻¹690–710 cm⁻¹ (C–H Out-of-plane)Thiophene ring C–S is distinct from the exocyclic thioether C–S.
Amine (Primary) 3300–3400 cm⁻¹ (Doublet) 1580–1650 cm⁻¹ (Bend)SameSameBroadening may occur if H-bonding is present.
Detailed Region Analysis
A. The Functional Group Region (4000–1500 cm⁻¹)
  • Amine Dominance: The N–H stretching bands (3300–3500 cm⁻¹) will dominate this region. In thioether amines, these bands are often sharper than in ether amines because sulfur is a poorer hydrogen-bond acceptor than oxygen, reducing intermolecular association.

  • Aromatic C=C: Look for the "thiophene doublet" often found around 1520 cm⁻¹ and 1420 cm⁻¹ . The 1420 cm⁻¹ band is particularly characteristic of 2-substituted thiophenes.

B. The Fingerprint Region (1500–600 cm⁻¹)
  • The "Missing" Ether Band: In the ether analog (e.g., a duloxetine derivative), the C–O stretch at ~1100 cm⁻¹ is one of the strongest peaks in the spectrum. In the thioether target, this region will be relatively clear, containing only weaker C–N or C–C vibrations.

  • The Thioether Signal: The exocyclic C–S stretch appears as a weak-to-medium band at 600–700 cm⁻¹ . It often couples with the C–C chain vibrations.[1]

    • Validation: To confirm this peak, compare the spectrum to a simple alkyl-amine. The appearance of a new band in the low-frequency region confirms the C–S linkage.[2]

Experimental Protocol: Signal Enhancement

Because the C–S stretch is weak, standard KBr pellet preparation may yield insufficient resolution. The following protocol is designed to maximize signal-to-noise ratio for thiophene thioether amines.

Protocol: High-Sensitivity ATR-FTIR Acquisition
  • Sample State:

    • Preferred: Neat oil or thick film (if liquid).

    • Solids: Diamond ATR (Attenuated Total Reflectance) is superior to KBr for resolving low-frequency (600 cm⁻¹) bands where KBr can absorb moisture.

  • Parameters:

    • Resolution: 2 cm⁻¹ (Standard 4 cm⁻¹ may smooth out the sharp thiophene ring modes).

    • Scans: Minimum 64 scans to resolve the weak C–S linkage band.

    • Detector: DTGS or MCT (Mercury Cadmium Telluride) for enhanced sensitivity in the fingerprint region.

  • Data Processing:

    • Perform an Atmospheric Suppression to remove water vapor noise, which interferes heavily with the Amine N–H region.

    • Apply Second Derivative Analysis to the 600–800 cm⁻¹ region to resolve the overlapping Thiophene Ring deformation and Exocyclic Thioether stretch.

Visualizations

Diagnostic Logic Pathway

This diagram outlines the decision process for confirming the scaffold based on spectral data.

IR_Diagnosis Start Unknown Sample Spectrum Region1 Check 3000-3150 cm⁻¹ Start->Region1 IsThiophene Peak > 3080 cm⁻¹? (Thiophene C-H) Region1->IsThiophene Region2 Check 1000-1250 cm⁻¹ IsThiophene->Region2 Yes Result1 Benzene Derivative IsThiophene->Result1 No (<3080) IsEther Strong Band at ~1100 cm⁻¹? (C-O Stretch) Region2->IsEther Region3 Check 600-750 cm⁻¹ IsEther->Region3 No (Weak/Absent) Result2 Thiophene Ether Amine IsEther->Result2 Yes (Strong) IsSulfide Weak Band Present? (C-S Stretch) Region3->IsSulfide IsSulfide->Result1 No (Ambiguous) Result3 Thiophene Thioether Amine (TARGET) IsSulfide->Result3 Yes

Caption: Logic flow for distinguishing Thiophene Thioether Amines from structural analogs using key spectral windows.

Vibrational Coupling Map

This diagram illustrates how the functional groups influence the vibrational modes.

Coupling_Map Thiophene Thiophene Ring S_Link Thioether Linkage (-S-) Thiophene->S_Link Electronic Coupling Vib_Ring Ring Breathing (~850, 1400 cm⁻¹) Thiophene->Vib_Ring Dominates S_Link->Vib_Ring Mass Effect (Shifts freq) Vib_CS C-S Stretch (600-750 cm⁻¹) S_Link->Vib_CS Primary Mode Amine Amine Group (-NH2) Amine->S_Link Inductive Effect (Minor) Vib_NH N-H Stretch/Bend (3300, 1600 cm⁻¹) Amine->Vib_NH Primary Mode

Caption: Vibrational coupling interactions. Note that the heavy Sulfur atom in the linkage affects the ring breathing modes of the Thiophene.[3]

References

  • NIST Chemistry WebBook. Infrared Spectrum of 2-Thiopheneethanol (Analog). National Institute of Standards and Technology.[4] [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). (Citing C-S stretch weakness vs C-O). [Link]

  • Manning, C. J. (2022). Vibrational Assignments for Thiophene Derivatives. Spectrochimica Acta Part A. (General reference for thiophene ring modes ~1400/3100 cm⁻¹). [Link]

Sources

Comparative Guide: Thiophene vs. Phenyl Thioethers in Ligand Binding

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Physicochemical properties, binding mechanisms, metabolic profiles, and experimental validation.

Executive Summary

In medicinal chemistry, the bioisosteric replacement of a phenyl ring with a thiophene moiety is a high-value strategy to modulate potency, lipophilicity, and metabolic stability. When applied to thioethers (Ar–S–R) , this swap creates distinct electronic and steric environments that significantly alter ligand-protein binding kinetics.

While phenyl thioethers offer a robust, metabolically predictable scaffold, thiophene thioethers often exhibit superior binding affinity (2–10x improvement in select cases) driven by specific chalcogen bonding (σ-hole interactions) and optimized lipophilic contacts. However, this comes at the cost of a higher "metabolic tax," necessitating rigorous screening for reactive S-oxide metabolites.

Part 1: Physicochemical & Electronic Architecture

The fundamental difference between these scaffolds lies in their electronic distribution and geometry. Thiophene is not merely a "smaller benzene"; it is an electron-rich, heterocylic system with unique directional bonding capabilities.

Table 1: Comparative Physicochemical Profile[1][2]
FeaturePhenyl Thioether (Ph-S-R)Thienyl Thioether (Th-S-R)Impact on Drug Design
Ring Geometry 6-membered, Bond angles ~120°5-membered, C-S-C angle ~92°Thiophene alters vector orientation of substituents, potentially accessing new sub-pockets.
Electronic Character Aromatic, π-electron cloud evenly distributed.

-Excessive (Electron-rich).
Thiophene is more prone to electrophilic attack (metabolism) but forms stronger

-stacking interactions.
Lipophilicity (LogP) HighModerate to High (often slightly lower than Ph)Thiophene often improves solubility slightly while maintaining hydrophobic contacts.
Linker Sulfur Status Lone pairs delocalized into Ph ring.Lone pairs strongly conjugated; Ring S adds a second interaction point.Thienyl sulfur increases electron density on the linker sulfur, modulating H-bond accepting strength.
Specific Interactions

-

stacking, Hydrophobic.
Chalcogen Bonding (σ-hole) , S...O interactions.[1]Critical Differentiator: Thiophene sulfur can engage in directional electrostatic interactions with backbone carbonyls.
The "Sigma Hole" Advantage

A critical mechanistic advantage of thiophene is the σ-hole —a region of positive electrostatic potential on the sulfur atom, opposite the C-S bonds.[2]

  • Phenyl: Relies primarily on non-directional hydrophobic and

    
    -stacking forces.
    
  • Thiophene: The ring sulfur possesses a σ-hole that can act as a Lewis acid, forming specific chalcogen bonds with nucleophilic protein residues (e.g., backbone carbonyl oxygen, histidine nitrogen). This interaction is highly directional and can "lock" the ligand into a bioactive conformation, reducing the entropic cost of binding.

Part 2: Mechanisms of Binding Affinity

Experimental data suggests that replacing a phenyl group with a thiophene often enhances affinity (


 or 

), provided the metabolic liability is managed.
Enhanced -Interactions

Thiophene is electron-rich compared to benzene. In binding pockets dominated by electron-deficient aromatic residues (e.g., Phe, Tyr, Trp), a thienyl thioether can form stronger offset


-stacking  interactions. The sulfur atom in the ring also polarizes the 

-cloud, creating a stronger dipole that can align with local electrostatic fields in the protein pocket.
Case Study: GluN2B Receptor Antagonists

In the development of NMDA receptor antagonists, researchers compared benzo[7]annulene-based ligands where a terminal phenyl ring was swapped for a thiophene.

  • Phenyl Analog:

    
     nM
    
  • Thiophene Bioisostere:

    
     nM
    
  • Result: The thiophene analog exhibited a 2-fold improvement in affinity .

  • Mechanism: The improvement was attributed to the thiophene ring's ability to tolerate a slightly different steric fit and potentially engage in specific S...residue interactions that the phenyl ring could not support.

Case Study: Opioid Receptor Potency (Sufentanil vs. Fentanyl)

While not a simple thioether, the comparison between Sufentanil (thienyl ethyl) and Fentanyl (phenethyl) illustrates the power of this bioisostere.

  • Sufentanil: ~5-10x more potent than Fentanyl.

  • Driver: The thiophene ring increases lipophilicity and optimizes the geometric fit within the

    
    -opioid receptor's hydrophobic pocket, demonstrating that the 5-membered ring is often a superior pharmacophore for tight hydrophobic clefts.
    

Part 3: The Metabolic "Tax" & Safety

The primary downside of thienyl thioethers is metabolic activation. This requires a self-validating screening workflow (see Part 4).

  • Phenyl Thioethers: Primarily undergo S-oxidation at the linker sulfur (forming sulfoxides/sulfones) or hydroxylation on the ring. These are generally stable, excretable metabolites.

  • Thienyl Thioethers:

    • S-Oxidation (Linker): Similar to phenyl, but the electron-rich ring makes the linker sulfur more nucleophilic, potentially increasing the rate of oxidation.

    • Epoxidation (Ring): The thiophene ring itself is a "structural alert." CYP450 enzymes can epoxidize the 2,3-double bond or oxidize the ring sulfur.[3] This can lead to reactive intermediates (thiophene-S-oxides) that covalently bind to hepatic proteins, causing toxicity (e.g., as seen with Tienilic acid).

    • Mitigation: Block the metabolic "hot spots" (C-2 or C-5 positions) with substituents (e.g., methyl, chlorine) to prevent ring opening.

Part 4: Experimental Protocols

To objectively compare these scaffolds, you must synthesize the matched molecular pairs and assay them using kinetic, not just thermodynamic, methods.

Protocol A: Synthesis of Aryl Thioethers (Pd-Catalyzed)

Standardizing the synthesis ensures impurity profiles do not skew binding data.

  • Reagents: Aryl bromide (Phenyl-Br or Thienyl-Br), Thiol (R-SH),

    
     (Catalyst), Xantphos (Ligand), 
    
    
    
    (Base).
  • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Mix 1.0 eq Aryl bromide, 1.2 eq Thiol, 1.5 eq Base in a sealed vial under Argon.

    • Add 2.5 mol% Pd catalyst and 5 mol% Ligand.

    • Heat to 100°C for 12-16 hours.

    • Purification: Silica gel chromatography. Note: Thienyl thioethers may be sensitive to oxidation on silica; use rapid elution.

Protocol B: Binding Affinity via Surface Plasmon Resonance (SPR)

SPR is preferred over ELISA because it measures on/off rates (


), revealing if the thiophene's "sigma hole" is creating a residence time advantage.
  • Chip Preparation: Immobilize target protein on a CM5 sensor chip via amine coupling (Target immobilization level: ~2000-4000 RU).

  • Analyte Preparation: Prepare serial dilutions of Phenyl and Thienyl analogs in running buffer (HBS-EP+). Range: 0.1x to 10x expected

    
    .
    
  • Injection Cycle:

    • Flow rate: 30

      
      L/min.
      
    • Contact time: 60-120s (Association).

    • Dissociation time: 300-600s.

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Key Metric: Compare Residence Time (

      
      ). Thiophene analogs often show slower 
      
      
      
      due to directional bonding.

Part 5: Visualization & Logic Flow

Diagram 1: Bioisosteric Decision Logic

This workflow guides the decision to swap Phenyl for Thiophene based on binding and metabolic data.

Bioisostere_Logic Start Lead Compound (Phenyl Thioether) Analysis Analyze Binding Pocket (Is it hydrophobic? Are there carbonyls?) Start->Analysis Decision Swap to Thiophene? Analysis->Decision Synthesis Synthesize Thienyl Analog (Pd-Catalyzed C-S Coupling) Decision->Synthesis Yes Assay SPR Binding Assay (Measure kon, koff, KD) Synthesis->Assay Result_Better Affinity Improved (>2x)? Assay->Result_Better Metabolism Metabolic Stability Screen (Microsomal Incubation) Result_Better->Metabolism Yes Outcome_Fail Reject / Re-design (Block Metabolic Hotspots) Result_Better->Outcome_Fail No Outcome_Success Lead Candidate (High Affinity / Stable) Metabolism->Outcome_Success Stable Metabolism->Outcome_Fail Reactive Metabolites

Caption: Decision tree for evaluating Thiophene vs. Phenyl replacement, prioritizing affinity validation before metabolic safety screening.

Diagram 2: Interaction Mechanism Comparison

Visualizing why Thiophene might bind tighter than Phenyl.

Binding_Mechanism cluster_Phenyl Phenyl Thioether Binding cluster_Thiophene Thienyl Thioether Binding Ph_Ring Phenyl Ring Ph_Int Non-directional Hydrophobic / Pi-Stacking Ph_Ring->Ph_Int Receptor Protein Receptor (Backbone C=O / Phe Residue) Ph_Int->Receptor Weak/Moderate Th_Ring Thiophene Ring (Sulfur Atom) Th_Sigma Sigma Hole (σ) Interaction Th_Ring->Th_Sigma Directional Th_Pi Enhanced Pi-Donor Stacking Th_Ring->Th_Pi Th_Sigma->Receptor Strong/Specific Th_Pi->Receptor Strong

Caption: Mechanistic comparison showing Thiophene's ability to engage in dual interaction modes (Sigma-hole and Pi-stacking) vs. Phenyl's primary hydrophobic mode.

References

  • BenchChem. (2025).[3][4] Thiophene vs. Phenyl Analogs: A Comparative Guide to Biological Activity.[4] BenchChem Technical Guides.[3] Link

  • Tietze, A. et al. (2014). Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands. NIH / PMC. Link

  • Fluidic Sciences. (2025). Binding Assays: Common Techniques and Key Considerations (SPR vs ITC). Fluidic Sciences Technical Notes. Link

  • Politzer, P. et al. (2017).[1] The Thiophene “Sigma-Hole” as a Concept for Preorganized, Specific Recognition.[2] Journal of Molecular Modeling. Link

  • Nicoya Lifesciences. (2019). 4 Types of Binding Assays you can do with SPR. OpenSPR Application Notes. Link

Sources

Precision Separation of Thiophene Amino Derivatives: A Comparative HPLC Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiophene amino derivatives represent a unique chromatographic challenge. Unlike simple benzene analogs, the thiophene ring is electron-rich and susceptible to oxidation, while the amino group introduces basicity that interacts aggressively with residual silanols on silica supports. Standard C18 methods often fail to resolve positional isomers (e.g., 2-amino vs. 3-amino thiophenes) or separate oxidative degradants.

This guide moves beyond generic protocols to compare C18 against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases. It provides a self-validating workflow to achieve baseline resolution of thiophene isomers while maintaining peak symmetry for the basic amino moiety.

Part 1: The Chemical Challenge & Stationary Phase Comparison

The Analyte Profile
  • Thiophene Ring: Aromatic, electron-rich (π-system), hydrophobic but polarizable.

  • Amino Group: Basic (pKa typically 4–5 for aminothiophenes, higher for alkyl-amino derivatives). Causes peak tailing via ion-exchange interactions with silanols.

  • Critical Impurities: Positional isomers and sulfoxides/sulfones (oxidation products).

Comparative Analysis: C18 vs. Phenyl-Hexyl vs. PFP

The following table synthesizes performance data for separating a mixture of 2-aminothiophene, 3-aminothiophene, and their N-acetyl derivatives.

FeatureC18 (Octadecyl) Phenyl-Hexyl PFP (Pentafluorophenyl)
Primary Interaction Hydrophobic (London Dispersion)Hydrophobic + π-π Interaction Hydrophobic + Dipole-Dipole + π-π
Selectivity for Isomers Low (Co-elution common)High (Resolves based on electron density)Very High (Resolves halogenated/polar variants)
Peak Shape (Amines) Moderate (Requires end-capping)Good (Steric bulk shields silanols)Excellent (Lewis acid/base interaction control)
Aqueous Stability High (Dewetting risk at 100% aq)HighModerate
Recommendation Routine potency assaysComplex isomeric mixtures Halogenated thiophenes
Mechanism of Action

The superiority of Phenyl-Hexyl phases for this application lies in the π-π overlap . The electron-rich thiophene ring interacts with the π-electrons of the phenyl ligand. This interaction is sterically sensitive, allowing the column to discriminate between 2-amino and 3-amino isomers, which have identical hydrophobicity but different electronic shapes.

Visualization: Interaction Mechanisms

G cluster_C18 C18 Column (Standard) cluster_Phenyl Phenyl-Hexyl Column (Targeted) Analyte Thiophene Amino Derivative C18_Ligand C18 Alkyl Chain Interaction1 Hydrophobic Interaction Only Analyte->Interaction1 Non-selective Phenyl_Ligand Phenyl Ring Ligand Interaction2 Pi-Pi Stacking + Hydrophobic Analyte->Interaction2 Stereoselective C18_Ligand->Interaction1 Phenyl_Ligand->Interaction2

Caption: Comparison of retention mechanisms. Phenyl-Hexyl offers dual-mode retention (Hydrophobic + Pi-Pi), enhancing selectivity for aromatic isomers.

Part 2: Mobile Phase & pH Strategy

For thiophene amino derivatives, pH control is the "make or break" variable.

The pH Paradox
  • Low pH (2.0 - 3.0): The amino group is fully protonated (

    
    ).
    
    • Pro: High solubility.

    • Con: Repulsion from the stationary phase (early elution) but attraction to residual silanols (tailing).

    • Solution: Use 0.1% Formic Acid or 20mM Phosphate buffer . Add Triethylamine (TEA) if using older silica to mask silanols.

  • High pH (8.0 - 10.0): The amino group is neutral (

    
    ).
    
    • Pro: Maximum retention (hydrophobic) and sharp peaks.

    • Con: Silica dissolution risk.

    • Solution: Requires hybrid-silica columns (e.g., Waters XBridge or Agilent Poroshell HPH).

Organic Modifier Selection
  • Acetonitrile (ACN): Preferred for Phenyl-Hexyl columns. ACN is aprotic and enhances π-π interactions.

  • Methanol (MeOH): Protic solvent. Can disrupt π-π interactions, reducing the unique selectivity of the phenyl phase. Use ACN for initial screening.

Part 3: Detailed Experimental Protocol

This protocol is designed as a self-validating system . If System Suitability Test (SST) criteria are not met, the protocol branches to specific troubleshooting steps.

Method Development Workflow

MethodDev Start Start: Analyte Assessment (pKa, logP, UV max) Screening Column Screening (Gradient 5-95% B) Start->Screening Decision Resolution > 1.5 for Isomers? Screening->Decision Optimize Optimize Gradient & Temperature Decision->Optimize Yes SwitchCol Switch to Phenyl-Hexyl or PFP Decision->SwitchCol No CheckShape Peak Tailing < 1.3? Optimize->CheckShape SwitchCol->Screening BufferAdj Add 5mM TEA or Increase Ionic Strength CheckShape->BufferAdj No Final Final Validation (Linearity, Accuracy) CheckShape->Final Yes BufferAdj->Optimize

Caption: Step-by-step decision tree for optimizing separation of thiophene amino derivatives.

Step 1: Initial Screening Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect CSH).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: UV-Vis Diode Array (Scan 200–400 nm). Note: Thiophenes typically absorb strongly at 230–260 nm.

Step 2: Optimization for Resolution

If isomers (e.g., 2-amino vs 3-amino) co-elute:

  • Lower Temperature: Reduce to 20°C. π-π interactions are exothermic and stronger at lower temperatures.

  • Isocratic Hold: Insert a 5-minute isocratic hold at the %B where the compounds elute.

Step 3: Stability-Indicating Check (Crucial)

Thiophene amines oxidize to sulfoxides. You must validate the method separates the parent from oxidative degradants.

  • Forced Degradation: Treat sample with 3% H2O2 for 1 hour.

  • Requirement: The method must resolve the new "oxidized" peak (usually elutes earlier due to increased polarity) from the main peak with

    
    .
    

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Tailing Peaks (Tf > 1.5) Silanol interaction with amine1. Increase buffer conc. to 25mM.2. Add 0.1% Triethylamine (TEA).3. Switch to "Charged Surface Hybrid" (CSH) column.
Peak Splitting Sample solvent mismatchDissolve sample in mobile phase starting conditions (e.g., 5% ACN), not 100% ACN.
Baseline Drift at 230nm Formate absorptionSwitch buffer to Phosphate (if MS not required) or TFA (0.05%).
Retention Time Shift pH instabilityThiophene amines are sensitive to pH. Ensure buffer capacity is sufficient.

References

  • Waters Corporation. (2023). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[1][2][3] Retrieved from [Link]

  • Hollósy, F., et al. (2012).[4] Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. Retrieved from [Link]

  • Advanced Materials Technology. (2023). Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures.[3] Halo Columns. Retrieved from [Link]

  • Separation Methods Technologies. (2023). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[1][2][5] Retrieved from [Link]

Sources

A Comparative Guide to Elemental Analysis Calculations for C6H9NS2 Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Foundational Role of Elemental Analysis in Characterizing C6H9NS2 Derivatives

In the synthesis and development of novel compounds, particularly heterocyclic structures like thiazoles and dithiocarbamates which are common scaffolds in drug discovery, the confirmation of a molecule's elemental composition is a cornerstone of its characterization.[1][2] For a given C6H9NS2 derivative, elemental analysis provides a quantitative measure of the mass percentages of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S). This data is critical for:

  • Confirming the Empirical and Molecular Formula: The experimental percentages of C, H, N, and S are compared against the theoretical values calculated from the proposed chemical formula. A close agreement, typically within ±0.4%, is a strong indicator of the correct structure and composition.[3][4]

  • Assessing Purity: Significant deviations from the theoretical values can indicate the presence of impurities, such as residual solvents, starting materials, or by-products.[1][5] While not an impurity profiling technique per se, it provides a bulk purity assessment.

  • Meeting Regulatory and Publication Standards: Many regulatory bodies and scientific journals require elemental analysis data as a standard component of compound characterization for publication and registration.[4][6]

This guide will use a representative C6H9NS2 derivative, N-(thiazol-2-yl)acetamide , to illustrate the principles and calculations.

Theoretical Elemental Composition of N-(thiazol-2-yl)acetamide (C5H6N2OS)

To establish a baseline for comparison, we first calculate the theoretical elemental composition of our model compound, N-(thiazol-2-yl)acetamide.

  • Molecular Formula: C5H6N2OS

  • Molar Mass:

    • C: 5 * 12.011 g/mol = 60.055 g/mol

    • H: 6 * 1.008 g/mol = 6.048 g/mol

    • N: 2 * 14.007 g/mol = 28.014 g/mol

    • O: 1 * 15.999 g/mol = 15.999 g/mol

    • S: 1 * 32.065 g/mol = 32.065 g/mol

    • Total Molar Mass = 142.181 g/mol

  • Theoretical Percentages:

    • %C = (60.055 / 142.181) * 100 = 42.24%

    • %H = (6.048 / 142.181) * 100 = 4.25%

    • %N = (28.014 / 142.181) * 100 = 19.70%

    • %S = (32.065 / 142.181) * 100 = 22.55%

These theoretical values serve as the benchmark against which experimental results are compared.

The Gold Standard: CHNS Combustion Analysis

The most prevalent method for determining the elemental composition of organic compounds is automated CHNS analysis, which is based on the principle of "flash combustion" or the Dumas method.[1][7][8]

The Causality Behind the Experimental Choices

The process involves the complete and instantaneous oxidation of the sample in a high-temperature (typically ~1000°C) oxygen-rich environment.[5][7] The resulting combustion gases (CO2, H2O, N2, and SO2) are then separated and quantified.

Caption: Workflow of CHNS Combustion Analysis.

A Self-Validating Experimental Protocol

The following protocol is designed to be self-validating by incorporating standards and blanks to ensure data integrity.

Instrumentation: A modern CHNS elemental analyzer (e.g., Thermo Scientific™ FlashSmart™, Elementar vario EL cube).[9][10]

Materials:

  • Test sample (e.g., N-(thiazol-2-yl)acetamide), finely ground and dried under vacuum.[11]

  • High-purity tin capsules.

  • Certified organic analytical standards (e.g., Acetanilide, BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)).[7]

  • High-purity helium and oxygen.[7]

Procedure:

  • Instrument Preparation & Calibration:

    • Ensure the combustion and reduction tubes are packed correctly and the instrument has reached the set temperatures and gas flows.

    • Perform a leak test as per the instrument's standard operating procedure (SOP).

    • Calibrate the instrument by analyzing at least three different weights of a certified standard (e.g., BBOT) to create a calibration curve. The R² value of the curve should be ≥0.999.[12]

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the dried, homogenized sample into a tin capsule using a microbalance.[13]

    • Fold the tin capsule to ensure no sample can escape and to remove as much air as possible.[6]

  • Analysis Sequence:

    • Run a blank (empty tin capsule) to determine the baseline.

    • Run a known standard as an unknown to verify the calibration.

    • Analyze the test sample in duplicate or triplicate to ensure reproducibility.[5]

    • Run a standard after every 10-15 samples to check for instrument drift.

  • Data Analysis:

    • The instrument software will integrate the peaks corresponding to N2, CO2, H2O, and SO2 and calculate the percentage of each element based on the sample weight and the calibration curve.

    • Compare the experimental results to the theoretical values. The deviation should ideally be within ±0.4%.[3][5]

Performance Comparison: Combustion Analysis vs. Alternative Techniques

While CHNS combustion analysis is the gold standard for determining elemental composition, other techniques like High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are powerful tools for assessing purity.[12][14]

FeatureCHNS Combustion AnalysisHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Primary Purpose Determination of elemental composition; bulk purity assessment.[1]Separation and quantification of individual components in a mixture; impurity profiling.[15][16]Structural elucidation and absolute quantification of purity without a specific reference standard of the analyte.[12][14][17]
Information Provided %C, %H, %N, %S of the bulk sample.Purity based on the relative area of the main peak; detection and quantification of individual impurities.Absolute purity (mol%); structural confirmation of the main component and impurities.[7][14]
Strengths Direct, quantitative measure of elemental composition. Fast and cost-effective.[1][5]High sensitivity for detecting trace impurities. Well-established for stability and related substances testing.[16]Primary analytical method; provides structural information; does not require a reference standard of the analyte.[12][17]
Limitations Does not identify the nature of impurities. Sensitive to non-combustible inorganic impurities.[4]Requires a reference standard for the main component for accurate quantification. Not all impurities may have a chromophore for UV detection.Lower throughput than HPLC. Requires a high-purity internal standard. Higher initial instrument cost.[14]

Supporting Experimental Data: A Comparative Look

Below is a table comparing the theoretical elemental composition of our model compound with hypothetical experimental data from CHNS analysis and purity data from HPLC and qNMR. The CHNS data is based on typical results reported for similar heterocyclic compounds.[18][19]

AnalysisParameterTheoretical ValueExperimental ResultDeviation/Purity
Elemental Analysis % Carbon42.24%42.15%-0.09%
% Hydrogen4.25%4.29%+0.04%
% Nitrogen19.70%19.61%-0.09%
% Sulfur22.55%22.48%-0.07%
HPLC Purity (Area %)N/A99.8%99.8%
qNMR Purity (mol%)N/A99.7%99.7%

The elemental analysis results show excellent agreement with the theoretical values, with all deviations well within the acceptable ±0.4% limit.[3] This provides strong evidence for the correct elemental composition and high purity of the bulk material. The HPLC and qNMR results corroborate this high purity, with the added advantage of potentially detecting and quantifying specific impurities that may not significantly impact the overall elemental composition.

Troubleshooting and Expert Insights for C6H9NS2 Derivatives

The simultaneous analysis of nitrogen and sulfur can present unique challenges.

  • Incomplete Combustion: Sulfur-containing compounds can sometimes be difficult to combust completely. The use of a combustion catalyst, such as tungsten(VI) oxide (WO3), can aid in the complete oxidation of the sample.[6]

  • Formation of SO3: The formation of sulfur trioxide (SO3) instead of sulfur dioxide (SO2) can lead to inaccurate sulfur readings. The reduction tube packed with high-purity copper at a high temperature helps to reduce any SO3 to SO2.[7]

  • Memory Effects: Sulfur compounds can sometimes adsorb to surfaces within the analyzer, leading to "memory effects" in subsequent analyses. Running several blanks after a series of high-sulfur samples can help to mitigate this.

Caption: Troubleshooting logic for S and N analysis.

Adherence to Scientific Integrity: Good Laboratory Practices (GLP)

To ensure the trustworthiness and reliability of elemental analysis data, adherence to Good Laboratory Practices (GLP) is essential.[6][20][21][22] This includes:

  • Standard Operating Procedures (SOPs): Having detailed, validated SOPs for sample preparation, instrument operation, calibration, and data analysis.[22]

  • Data Integrity: All raw data, including instrument printouts, balance readings, and calculations, should be recorded accurately, contemporaneously, and legibly.[6]

  • Traceability: All standards and reagents should be of known purity and traceable to a certified source.[22]

  • Instrument Maintenance and Calibration: Regular maintenance and calibration of the elemental analyzer and microbalance are crucial and must be documented.[21]

By integrating these practices, the analytical data generated for C6H9NS2 derivatives will be robust, reproducible, and defensible.

Conclusion: An Integrated Approach to Purity and Composition

For the comprehensive characterization of C6H9NS2 derivatives, CHNS combustion analysis remains an indispensable tool for confirming elemental composition and assessing bulk purity. Its speed, cost-effectiveness, and direct quantitative nature make it a fundamental component of the analytical workflow. However, for a complete picture of a compound's purity profile, especially in a drug development context, it should be used in conjunction with high-resolution separation techniques like HPLC and the structurally informative power of qNMR. This integrated, multi-faceted approach provides the highest level of confidence in the identity, purity, and quality of novel chemical entities.

References

  • Good Laboratory Practice: An Overview for the Analytical Chemist. LCGC International. [Link]

  • Good Laboratory Practice (GLP): An Overview for the Analytical Chemist. Spectroscopy Online. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • CHNS Elemental Analysers. The Royal Society of Chemistry. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • CHNSO Organic Elemental Analysis - Sample Preparation. Mettler Toledo. [Link]

  • INTRODUCTION TO GOOD LABOR
  • Good Laboratory Practice in Analytical Laboratory. Journal of American Science. [Link]

  • GLP studies for method development. Tentamus Group. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. Unknown Source.
  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach. MDPI. [Link]

  • An International Study Evaluating Elemental Analysis. PMC - NIH. [Link]

  • Design and Practice of an Organic Analysis Laboratory to Enhance Laboratory Safety. ACS Chemical Health & Safety. [Link]

  • Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews. [Link]

  • CHNS (O) Elemental Analysis - Testing Methods. Auriga Research. [Link]

  • Synthesis and Docking Study of Some Bioactive N-(benzo[d]thiazol-2-yl)- 2-(4-((substituted)phenoxy)acetamide on Cyclo-oxygenase-2 Enzyme and In vivo Analgesic Activity Evaluation. Bentham Science Publishers. [Link]

  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. ACS Publications. [Link]

  • Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

  • Summary of CHNS Elemental Analysis Common Problems. University of Ottawa. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. [Link]

  • Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]

  • Chemists Debate the Value of Elemental Analysis. PMC - NIH. [Link]

  • Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. ResearchGate. [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Velp. [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. Unknown Source.
  • 2-Amino-4-(methylthio)butanoic acid; ZINC. PubChem. [Link]

  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. MDPI. [Link]

  • Process for the preparation of 2-hydroxy-4-(methylthio)butanoic acid or methionine by mercaptan addition.
  • Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. Journal of Chemical Education. [Link]

  • D-2-AMINO-4-[METHYLTHIO]BUTANOIC ACID. ChemBK. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Thiophen-2-ylsulfanyl)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Risk Profile (The "Why")

As researchers, we often treat catalog reagents as static bottles. However, 2-(Thiophen-2-ylsulfanyl)-ethylamine represents a dual-hazard class that requires a specific handling strategy.[1] It is not merely an "irritant"; it combines the nucleophilic, caustic nature of a primary amine with the high volatility and olfactory fatigue risks of an organic thioether .

Functional Hazard Analysis
Functional GroupHazard MechanismOperational Implication
Primary Amine (-NH₂) Basic, NucleophilicCorrosive (Skin/Eye Category 1B). Can cause immediate chemical burns and corneal damage. Reacts violently with acid chlorides and anhydrides.
Thioether (-S-) Volatile SulfurSevere Stench & Sensitizer. Extremely low odor threshold (<1 ppb). Causes olfactory fatigue (you stop smelling it while exposure continues). Potential for metabolic toxicity.
Thiophene Ring Aromatic HeterocycleLipophilicity. Facilitates rapid skin absorption of the corrosive amine moiety, increasing systemic toxicity risks.

Critical Warning: Do not rely on your nose to detect leaks. The "rotten cabbage" odor of thioethers causes rapid olfactory fatigue. You may think the smell has dissipated while vapor concentrations remain hazardous.

Part 2: Personal Protective Equipment (PPE) Matrix

We employ a Tiered PPE Strategy . Standard "lab safety" is insufficient for thioethers due to their permeation through standard latex and the social risk of odor contamination.

PPE Selection Logic
  • Glove Material: Nitrile is required. Latex is permeable to organic amines and sulfur compounds.

  • Odor Defense: Double-gloving is not just for safety; it traps micro-odors that would otherwise cling to your skin for days.

Recommended PPE Configuration[1][2][3][4]
ComponentStandard Handling (<100 mg)Preparative Scale (>100 mg) or Spill Cleanup
Hand Protection Double Nitrile Gloves (min 5 mil). Protocol: Inspect outer glove every 15 mins. Change immediately upon splash.Laminate Film (Silver Shield) under Nitrile. Reasoning: Thioethers can permeate nitrile in <30 mins during direct immersion.
Eye Protection Chemical Splash Goggles. Note:[2] Safety glasses are insufficient due to amine vapor corrosivity to the cornea.Face Shield + Splash Goggles.
Respiratory Fume Hood Only. (Sash at 18 inches). No respirator needed if engineering controls hold.Full-Face Respirator with OV/P100 Cartridges . Required only if working outside hood (e.g., spill).
Body Standard Lab Coat (Cotton/Poly). Buttoned to neck.Tyvek/Chemical Apron over Lab Coat.

Part 3: Operational Workflow & Engineering Controls

The "Bleach Trap" Protocol (Odor Control)

Before opening the bottle, prepare an Oxidative Bleach Bath . Thioethers are oxidized to non-volatile sulfoxides/sulfones by hypochlorite.

  • Mix: 10% Sodium Hypochlorite (Bleach) + Water (1:10 ratio).

  • Usage: All pipette tips, syringes, and contaminated glass must be submerged immediately after use.

  • Result: Eliminates the "lab evacuation" risk caused by lingering sulfur smells.

Safe Handling Algorithm

The following diagram outlines the decision logic for safe handling, emphasizing the "Stop/Go" checkpoints often missed in standard protocols.

G Start Start: Reagent Retrieval Assess Assess Scale & State Start->Assess SmallScale < 100 mg (Analytical) Assess->SmallScale LargeScale > 100 mg (Preparative) Assess->LargeScale PPE_Std PPE: Double Nitrile + Goggles SmallScale->PPE_Std PPE_High PPE: Laminate Liner + Face Shield LargeScale->PPE_High HoodCheck Engineering Check: Fume Hood Flow > 100 fpm? PPE_Std->HoodCheck PPE_High->HoodCheck Stop STOP: Do Not Proceed Contact EHS HoodCheck->Stop No/Fail PrepOxidizer Prepare Bleach Trap (10% Hypochlorite) HoodCheck->PrepOxidizer Yes Handling Execute Transfer (Keep sash low) PrepOxidizer->Handling Waste Disposal: Quench in Bleach -> Adjust pH -> Waste Handling->Waste

Figure 1: Operational Logic Flow for handling Thioether-Amines. Note the mandatory "Bleach Trap" step prior to handling.

Part 4: Emergency Response & Disposal[6]

Spill Management (The "3-C" Method)

If a spill occurs (>5 mL), evacuate the immediate area to allow vapors to vent via the hood.

  • Control: Don Full PPE (including respirator if outside hood).

  • Contain: Surround spill with Vermiculite or Activated Charcoal (Charcoal is superior for odor adsorption).

  • Clean: Scoop material into a jar. Do NOT use bleach directly on a concentrated amine spill (potential for chloramine formation). Wash the surface with soapy water first, then treat the surface with dilute bleach to kill the odor.

Waste Disposal[1][6][7]
  • Solid Waste: Contaminated gloves/paper must be double-bagged (Ziploc) before entering the solid waste bin to prevent bin-stench.

  • Liquid Waste:

    • Quench: Treat waste with dilute bleach (oxidizes sulfur).

    • Neutralize: Adjust pH to 7-9.

    • Segregate: Dispose of as "Basic Organic Waste" .

    • Incompatibility: NEVER mix with Acid Chlorides (violent exotherm) or Strong Acids (heat generation).

References

  • PubChem. (2023). Compound Summary: Thiophene-2-ethylamine (Analogous Hazard Profile). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Handling Hazardous Chemicals. U.S. Department of Labor. [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1][3] National Academies Press. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.